molecular formula C11H10ClNO B1628497 6-Chloro-2,8-dimethyl-4-quinolinol CAS No. 21629-49-2

6-Chloro-2,8-dimethyl-4-quinolinol

Cat. No.: B1628497
CAS No.: 21629-49-2
M. Wt: 207.65 g/mol
InChI Key: PLHFDOQNTFNGTM-UHFFFAOYSA-N
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Description

6-Chloro-2,8-dimethyl-4-quinolinol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2,8-dimethyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,8-dimethyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFDOQNTFNGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=CC2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586075
Record name 6-Chloro-2,8-dimethylquinolin-4(1H)-one
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21629-49-2
Record name 6-Chloro-2,8-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21629-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,8-dimethylquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40586075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2,8-dimethyl-4-quinolinol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2,8-dimethyl-4-quinolinol, a substituted quinoline derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in the development of novel therapeutic agents.

Core Chemical Identity

CAS Number: 21629-49-2[1][2][3]

Molecular Formula: C₁₁H₁₀ClNO[1][3]

Molecular Weight: 207.65 g/mol [1]

Synonyms: 6-Chloro-2,8-dimethylquinolin-4-ol, 6-Chloro-4-hydroxy-2,8-dimethylquinoline, 6-chloro-2,8-dimethyl-1H-quinolin-4-one[1][3]

The structure of 6-Chloro-2,8-dimethyl-4-quinolinol features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This core is substituted with a chlorine atom at the 6-position, two methyl groups at the 2- and 8-positions, and a hydroxyl group at the 4-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Chloro-2,8-dimethyl-4-quinolinol is essential for its application in synthetic chemistry and drug design. The following table summarizes key properties, with some values predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Molecular Weight 207.65 g/mol [1]
Boiling Point 362.9°C at 760 mmHg[3]
Flash Point 173.3°C[3]
Density 1.3 g/cm³[3]

Synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol: The Conrad-Limpach Reaction

A reliable and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[4]

Reaction Principle

The synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol via the Conrad-Limpach reaction would proceed in two key steps:

  • Condensation: The reaction is initiated by the condensation of 4-chloro-2-methylaniline with ethyl acetoacetate. This step forms a Schiff base intermediate.

  • Cyclization: The intermediate is then heated to a high temperature, inducing an intramolecular cyclization to form the quinoline ring system.

Experimental Protocol

Starting Materials:

  • 4-Chloro-2-methylaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a condenser, equimolar amounts of 4-chloro-2-methylaniline and ethyl acetoacetate are mixed. The mixture is heated at a moderate temperature (typically 100-140°C) for 1-2 hours to facilitate the formation of the enamine intermediate. Water is removed as a byproduct.

  • Cyclization: The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a higher temperature (around 250°C). This high temperature provides the necessary energy for the intramolecular cyclization to occur, leading to the formation of 6-Chloro-2,8-dimethyl-4-quinolinol.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization to obtain the final compound of high purity.

Mechanistic Insights

The Conrad-Limpach synthesis is a powerful tool for the construction of the 4-hydroxyquinoline scaffold. The initial condensation is a nucleophilic addition of the aniline to the ketone of the β-ketoester, followed by dehydration. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by elimination of ethanol to form the stable quinoline ring system.

Conrad_Limpach_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant1 4-Chloro-2-methylaniline Condensation Condensation (100-140°C) Reactant1->Condensation Reactant2 Ethyl acetoacetate Reactant2->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate - H₂O Cyclization Thermal Cyclization (~250°C) Product 6-Chloro-2,8-dimethyl-4-quinolinol Cyclization->Product - EtOH Intermediate->Cyclization

Figure 1: Simplified workflow of the Conrad-Limpach synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7][8] While specific biological data for 6-Chloro-2,8-dimethyl-4-quinolinol is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of more complex and potent therapeutic agents.

Substituted quinolines have been investigated for a variety of pharmacological applications, including:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, such as the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[6]

  • Antimicrobial and Antifungal Activity: The quinoline core is a key feature of several antimicrobial and antifungal drugs.[9]

  • Anti-inflammatory Properties: Certain quinoline derivatives have shown promising anti-inflammatory effects.[9]

  • Antimalarial Agents: Historically, quinoline-based compounds like quinine and chloroquine have been central to the treatment of malaria.

The presence of a reactive hydroxyl group at the 4-position and the potential for further functionalization of the aromatic ring make 6-Chloro-2,8-dimethyl-4-quinolinol an attractive starting material for the generation of libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage:

  • Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

6-Chloro-2,8-dimethyl-4-quinolinol is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its straightforward synthesis via the Conrad-Limpach reaction, coupled with the versatile reactivity of the quinoline scaffold, makes it an important building block for the development of novel therapeutic agents. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research environment.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • National Institutes of Health. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC. [Link]

  • MDPI. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • International Journal of Research in Engineering, Science and Management. A Review On Substitution Quinoline Derivatives and its Biological Activity. [Link]

  • National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]

  • BuyersGuideChem. 6-Chloro-2,8-dimethyl-4-hydroxyquinoline | 21629-49-2. [Link]

  • PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Link]

  • Jetir.Org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • EHS. Handling Chlorine Safely. [Link]

  • lookchem. Cas 21629-51-6,4,6-DICHLORO-2,8-DIMETHYLQUINOLINE. [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • ChemSynthesis. 6-chloro-2,4-diphenylquinoline - C21H14ClN, density, melting point, boiling point, structural formula, synthesis. [Link]

  • National Institutes of Health. 2-(4-Bromo-phenyl)-6-chloro-8-hydroxymethyl-quinoline-4-carboxylic acid | C17H11BrClNO3 - PubChem. [Link]

Sources

Solubility Profile of 6-Chloro-2,8-dimethyl-4-quinolinol in Organic Solvents: A Methodological and Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2][3] Poor solubility can impede formulation, lead to variable absorption, and ultimately cause the failure of promising drug candidates.[1][4] This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 6-Chloro-2,8-dimethyl-4-quinolinol, a representative quinolinol derivative. While specific experimental data for this compound is not publicly available, this document establishes the theoretical principles, robust experimental protocols, and data interpretation strategies necessary for such an investigation. The methodologies and illustrative data presented herein serve as a self-validating blueprint for researchers, scientists, and drug development professionals to characterize similar compounds, ensuring data integrity and facilitating informed decision-making in the pharmaceutical development pipeline.

Introduction: The Criticality of Solubility in Drug Development

6-Chloro-2,8-dimethyl-4-quinolinol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The physicochemical properties of any new chemical entity (NCE), such as this one, dictate its journey from the lab to the clinic. Among the most fundamental of these properties is solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[2]

The importance of characterizing a compound's solubility profile in various organic solvents cannot be overstated. This profile directly influences:

  • Formulation Development: The choice of solvents is crucial for creating stable liquid formulations, such as injectables or oral solutions.[7]

  • Crystallization and Purification: Solvent selection is key to developing efficient crystallization processes for API purification, impacting yield, crystal habit, and purity.

  • Preclinical Studies: In vitro and in vivo assays often require dissolving the compound in a vehicle, and understanding its solubility limits is essential for accurate dosing and the avoidance of precipitation.[4]

  • Predictive Modeling: Experimental data in a well-chosen set of solvents can be used to calculate theoretical parameters, such as Hansen Solubility Parameters, which can then predict solubility in other systems.[8][9]

This guide will detail the gold-standard experimental method for solubility determination, present an illustrative solubility profile for 6-Chloro-2,8-dimethyl-4-quinolinol based on theoretical principles, and provide a framework for interpreting this data in a meaningful, application-oriented context.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility science. This adage is scientifically quantified through various thermodynamic parameters that describe the intermolecular forces between the solute (6-Chloro-2,8-dimethyl-4-quinolinol) and the solvent.

Hansen Solubility Parameters (HSP)

A powerful extension of this concept is the Hansen Solubility Parameter (HSP) model, which deconstructs the total cohesive energy of a substance into three components[10][11]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hansen parameter (δt) is given by: δt² = δD² + δP² + δH²

A solute will have the highest solubility in a solvent with the most similar HSP values. The "distance" (Ra) between a solute and a solvent in this three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity and higher solubility.[12] This model is invaluable for rationally selecting solvents for screening and for predicting miscibility.[9]

Temperature Dependence and the van't Hoff Equation

The solubility of most solids increases with temperature. This relationship is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution (ΔHsol).[13][14]

d(ln S) / dT = ΔHsol / RT²

Plotting the natural logarithm of solubility (ln S) against the inverse of the absolute temperature (1/T) yields a "van't Hoff plot." The slope of this plot can be used to determine the enthalpy of solution, indicating whether the dissolution process is endothermic (absorbs heat, solubility increases with temperature) or exothermic (releases heat, solubility decreases with temperature).[14][15]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[16][17] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The protocol must be followed rigorously to ensure self-validating and reproducible results. Adherence to Good Laboratory Practice (GLP) is essential for regulatory submissions.[18][19][20][21]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 6-Chloro-2,8-dimethyl-4-quinolinol to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. The presence of excess solid is critical to ensure saturation is achieved and maintained.[16][22]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically required, depending on the compound and solvent system.[17][23]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[19] Carefully collect a clear aliquot of the supernatant. This is most effectively done by centrifugation, followed by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[17][24]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated, specific, and sensitive analytical method. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[25][26][27] A calibration curve prepared from stock solutions of known concentration is used to determine the concentration of the saturated solution.[24]

  • Solid Phase Analysis: It is good practice to analyze the residual solid from the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[17]

Experimental Workflow Diagram

The following diagram illustrates the robust workflow for the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess API into vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant T (24-72 hours) equil1->equil2 sep1 Sedimentation (optional) equil2->sep1 sep2 Centrifuge / Filter (0.22 µm) sep1->sep2 quant1 Dilute supernatant accurately sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration (mg/mL or mol/L) quant2->quant3

Caption: Shake-Flask method workflow for equilibrium solubility determination.

Illustrative Solubility Profile of 6-Chloro-2,8-dimethyl-4-quinolinol

The following table presents hypothetical but scientifically plausible solubility data for 6-Chloro-2,8-dimethyl-4-quinolinol in a range of common organic solvents at two standard temperatures. The solvents are selected to cover a spectrum of polarities and hydrogen bonding capabilities.[28]

SolventPolarity IndexH-Bond Donor/AcceptorSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Molarity at 25°C (mol/L)
Heptane0.1None< 0.1< 0.1< 0.0004
Toluene2.4Acceptor2.54.10.011
Dichloromethane3.1Acceptor15.823.50.071
Acetone5.1Acceptor28.040.20.125
Ethanol5.2Both12.520.10.056
Acetonitrile5.8Acceptor8.513.90.038
Methanol6.6Both9.816.20.044
Dimethyl Sulfoxide (DMSO)7.2Acceptor150.2215.50.672

Molecular Weight of 6-Chloro-2,8-dimethyl-4-quinolinol assumed to be 223.69 g/mol for molarity calculations.

Data Analysis and Interpretation

The illustrative data reveals several key trends that align with theoretical principles.

  • Polarity and Functionality: The compound exhibits very low solubility in the non-polar solvent heptane. Solubility increases in solvents of moderate polarity like toluene and dichloromethane. The highest solubility is observed in highly polar, aprotic solvents like Acetone and, most notably, DMSO. The quinolinol structure contains a polar hydroxyl group (H-bond donor and acceptor) and a nitrogen atom (H-bond acceptor), alongside a larger, more non-polar aromatic ring system. This dual character explains its preference for polar solvents that can interact with these functional groups.

  • Hydrogen Bonding: While ethanol and methanol are polar, protic solvents capable of hydrogen bonding, the solubility is moderate. This suggests that while H-bonding contributes, steric hindrance from the dimethyl groups or the overall molecular architecture might favor interactions with polar aprotic solvents like DMSO and Acetone.

  • Temperature Effect: In all cases where solubility is measurable, it increases with temperature. This indicates that the dissolution process for this compound is endothermic (ΔHsol > 0), which is typical for most solid organic compounds.[29]

Hansen Solubility Parameter (HSP) Interpretation

To fully interpret this data, one would calculate the HSP values for 6-Chloro-2,8-dimethyl-4-quinolinol (often through group contribution methods) and compare them to the known HSP values of the solvents. The solvents with the smallest "Hansen distance" (Ra) to the solute would be expected to be the best solvents. The high solubility in DMSO suggests the compound's HSP coordinates are closest to those of DMSO.

HSP_Concept cluster_space Hansen Space Solute Solute (API) Solvent_Good Good Solvent Solute->Solvent_Good Small Ra (High Solubility) Solvent_Mid Mid Solvent Solute->Solvent_Mid Medium Ra Solvent_Bad Bad Solvent Solute->Solvent_Bad Large Ra (Low Solubility) origin x_axis δD (Dispersion) origin->x_axis y_axis δP (Polar) origin->y_axis caption HSP concept: Solubility is predicted by the distance between solute and solvent.

Caption: HSP predicts solubility based on the distance between solute and solvent.

Implications for Pharmaceutical Development

  • Formulation: Developing an aqueous-based oral or injectable formulation would be challenging and likely require enabling technologies (e.g., co-solvents, surfactants, cyclodextrins). DMSO is an excellent solubilizer but is generally limited to topical or preclinical use due to toxicity. Solvents like acetone could be useful in early-stage formulation screening or as part of a solvent system for spray drying to create amorphous solid dispersions.

  • Crystallization: Toluene or a mixture including ethanol could be investigated as potential anti-solvents or as part of a solvent/anti-solvent system for recrystallization, given the compound's moderate-to-low solubility in them. The significant difference in solubility between a solvent like acetone and an anti-solvent like heptane could be exploited for high-yield crystallization.

  • Process Chemistry: The temperature-dependent solubility data is crucial for designing controlled cooling crystallization processes, allowing for optimization of crystal size and morphology.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 6-Chloro-2,8-dimethyl-4-quinolinol. By combining a robust experimental protocol like the shake-flask method with a strong theoretical understanding of solute-solvent interactions, researchers can generate high-quality, reliable data. The interpretation of this data, guided by principles such as Hansen Solubility Parameters, provides actionable insights that are critical for making informed decisions in process chemistry, formulation science, and the overall progression of a new chemical entity through the drug development lifecycle.

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An In-Depth Technical Guide to the Biological Activity and Toxicity of 6-Chloro-2,8-dimethyl-4-quinolinol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known biological activities and toxicological profile of the quinoline class of compounds, with a specific focus on 6-Chloro-2,8-dimethyl-4-quinolinol and its structurally related analogs. Due to the limited publicly available data for 6-Chloro-2,8-dimethyl-4-quinolinol (CAS No. 21629-49-2), this guide synthesizes findings from studies on closely related chloro- and dimethyl-substituted quinolinol derivatives to provide a predictive framework for its potential pharmacological and toxicological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities within the quinoline scaffold. Detailed experimental protocols for assessing biological activity and toxicity are provided to facilitate further investigation into this class of compounds.

Introduction to the Quinoline Scaffold

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are fundamental scaffolds in medicinal chemistry.[1] The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals.[2] Marketed drugs containing the quinoline core exhibit a broad spectrum of therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer activities.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and toxicological properties. The subject of this guide, 6-Chloro-2,8-dimethyl-4-quinolinol, is a specific derivative for which detailed biological data is sparse. However, by examining its structural features—a chlorinated benzene ring, two methyl substitutions, and a hydroxyl group on the pyridine ring—we can infer its likely biological activities and potential toxicities based on extensive research on analogous compounds.

Biological Activities of Chloro-Dimethyl-Quinolinol Derivatives

The biological activities of quinoline derivatives are significantly influenced by the nature and position of their substituents. The presence of a chlorine atom, methyl groups, and a hydroxyl group on the quinoline core, as in 6-Chloro-2,8-dimethyl-4-quinolinol, suggests potential for a range of pharmacological effects, including antifungal, antibacterial, and antineoplastic activities.

Antifungal Activity

Derivatives of quinolinol have demonstrated notable antifungal properties. For instance, a study on 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives revealed excellent protective efficacy against the fungus Pyricularia oryzae.[4] This suggests that the chloro-dimethyl-quinolinol scaffold is a promising pharmacophore for the development of novel antifungal agents. The mechanism of action for many antifungal quinolines is believed to involve the chelation of essential metal ions required for fungal growth and the disruption of fungal cell membrane integrity.

Antibacterial Activity

The quinoline core is a well-established antibacterial pharmacophore, with fluoroquinolones being a major class of antibiotics. While 6-Chloro-2,8-dimethyl-4-quinolinol is not a fluoroquinolone, the general quinoline structure contributes to antibacterial effects. Studies on various quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanisms often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Antineoplastic Activity

A significant body of research points to the anticancer potential of quinoline derivatives.[6] These compounds have been shown to induce apoptosis in various cancer cell lines.[6] The planar structure of the quinoline ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, substituted quinolines can act as inhibitors of protein kinases, which are often dysregulated in cancer.

Toxicological Profile of Substituted Quinolines

While the quinoline scaffold is a source of valuable therapeutic agents, it is also associated with potential toxicity. A comprehensive toxicological assessment is therefore critical in the development of any new quinoline-based compound.

Acute Toxicity

The acute toxicity of quinoline derivatives can vary significantly based on their substitution patterns. For a related compound, 6-Chloro-2-methyl-4-quinolinol, the Safety Data Sheet (SDS) indicates it is harmful if swallowed (Acute toxicity - Category 4, Oral).[7] This suggests that 6-Chloro-2,8-dimethyl-4-quinolinol may also exhibit oral toxicity.

Irritation and Sensitization

The aforementioned SDS for 6-Chloro-2-methyl-4-quinolinol also classifies it as a substance that causes skin irritation and serious eye damage.[7] It is plausible that 6-Chloro-2,8-dimethyl-4-quinolinol could have similar irritant properties.

Genotoxicity and Carcinogenicity

Some quinoline derivatives have been shown to be mutagenic in the Ames test and carcinogenic in animal studies.[8] Therefore, a thorough evaluation of the genotoxic and carcinogenic potential of 6-Chloro-2,8-dimethyl-4-quinolinol is warranted.

Table 1: Summary of Potential Biological Activities and Toxicities of 6-Chloro-2,8-dimethyl-4-quinolinol Based on Analogous Compounds

Property Predicted Activity/Toxicity Basis for Prediction (Analogous Compounds) References
Antifungal Activity Likely active against various fungal species.6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives show high efficacy against Pyricularia oryzae.[4]
Antibacterial Activity Potential activity against Gram-positive and Gram-negative bacteria.Broad antibacterial activity is a known feature of the quinoline scaffold.[5]
Antineoplastic Activity Potential to induce apoptosis in cancer cell lines.6-chloro-quinazolin derivatives induce apoptosis in human cancer cells.[6]
Acute Oral Toxicity Potentially harmful if swallowed.6-Chloro-2-methyl-4-quinolinol is classified as Acute toxicity - Category 4, Oral.[7]
Skin Irritation Likely to cause skin irritation.6-Chloro-2-methyl-4-quinolinol is a known skin irritant.[7]
Eye Irritation Likely to cause serious eye damage.6-Chloro-2-methyl-4-quinolinol is known to cause serious eye damage.[7]

Experimental Protocols for Evaluation

To ascertain the specific biological activity and toxicity of 6-Chloro-2,8-dimethyl-4-quinolinol, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-2,8-dimethyl-4-quinolinol in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

Standardized methods such as broth microdilution and Kirby-Bauer disk diffusion are used to determine the minimum inhibitory concentration (MIC) and the zone of inhibition of an antimicrobial agent.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of 6-Chloro-2,8-dimethyl-4-quinolinol in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Principle: This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Step-by-Step Methodology:

  • Prepare Agar Plate: Prepare a Mueller-Hinton agar plate.

  • Inoculate Plate: Evenly streak a standardized inoculum of the test bacterium onto the surface of the agar.

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of 6-Chloro-2,8-dimethyl-4-quinolinol onto the agar surface.

  • Incubation: Incubate the plate at 35°C for 16-18 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

  • Interpret Results: Compare the zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Diagram 2: Decision Tree for Antimicrobial Susceptibility Testing

Antimicrobial_Testing Start Test Compound: 6-Chloro-2,8-dimethyl-4-quinolinol Quantitative Quantitative Assessment (MIC) Start->Quantitative Qualitative Qualitative Assessment (Susceptibility) Start->Qualitative Broth_Microdilution Broth Microdilution Method Quantitative->Broth_Microdilution Kirby_Bauer Kirby-Bauer Disk Diffusion Qualitative->Kirby_Bauer MIC_Result Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Result Zone_Result Measure Zone of Inhibition Kirby_Bauer->Zone_Result

Caption: Approaches for in vitro antimicrobial susceptibility testing.

In Vivo Acute Toxicity Studies

OECD guidelines provide standardized procedures for assessing the acute toxicity of chemicals.

Principle: This method is a stepwise procedure with the use of a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.[4]

Step-by-Step Methodology:

  • Animal Selection: Use a small group of animals (typically three female rats) for the initial dose level.

  • Dosing: Administer a single oral dose of 6-Chloro-2,8-dimethyl-4-quinolinol at one of the defined starting dose levels (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg, or 5 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Based on the number of mortalities, either stop the test and assign a toxicity class, or proceed to a higher or lower dose level with another group of animals.

  • Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the final outcome.

Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.[9]

Step-by-Step Methodology:

  • Animal Model: Typically performed on a single albino rabbit.

  • Application: Apply a single dose of 6-Chloro-2,8-dimethyl-4-quinolinol to a small area of the rabbit's shaved skin. An untreated area serves as a control.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: Observe and score the skin for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eye.[2]

Step-by-Step Methodology:

  • Animal Model: Typically performed on a single albino rabbit.

  • Application: Instill a single dose of 6-Chloro-2,8-dimethyl-4-quinolinol into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: Examine the eye at 1, 24, 48, and 72 hours after instillation and score for corneal opacity, iritis, and conjunctival redness and chemosis.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Conclusion and Future Directions

While direct experimental data for 6-Chloro-2,8-dimethyl-4-quinolinol is currently limited, the extensive research on the broader class of quinoline derivatives provides a strong foundation for predicting its potential biological activities and toxicological profile. The chloro-dimethyl-quinolinol scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antifungal, antibacterial, and antineoplastic research. However, the potential for toxicity, including acute oral toxicity and skin/eye irritation, necessitates a thorough and systematic evaluation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to undertake a comprehensive assessment of 6-Chloro-2,8-dimethyl-4-quinolinol and other novel quinoline derivatives, thereby enabling informed decisions in the drug discovery and development process. Future research should focus on the synthesis and rigorous biological and toxicological evaluation of this specific compound to validate the predictions made in this guide and to fully elucidate its therapeutic potential.

References

  • Fang, Y.-M., Zhang, R.-R., Shen, Z.-H., Tan, C.-X., Weng, J.-Q., Xu, T.-M., Liu, X.-H., Huang, H.-Y., & Wu, H.-K. (2018). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Letters in Drug Design & Discovery, 15(12). Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2,8-dimethyl-4-quinolinol. Retrieved from [Link]

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  • Slideshare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Retrieved from [Link]

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  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]

  • Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • IVAMI. (n.d.). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]

  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method. American journal of clinical pathology, 45(4), 493–496. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Analytice. (2021, August 20). OECD 405: Eye Irritation Analysis. Retrieved from [Link]

  • Sahu, R., & Kumar, R. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275034. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Retrieved from [Link]

  • Fukushima, S., Ishihara, Y., Nishio, O., Ogiso, T., Shirai, T., & Ito, N. (1981). Carcinogenicities of quinoline derivatives in F344 rats. Cancer letters, 14(2), 115–123. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

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Sources

Technical Guide: Ionization Dynamics and pKa Profile of 6-Chloro-2,8-dimethyl-4-quinolinol

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical behavior of 6-Chloro-2,8-dimethyl-4-quinolinol (CAS: Analogous to 4-quinolone derivatives).[1][2] While often referenced as a "quinolinol," this molecule exhibits complex tautomeric behavior that fundamentally dictates its ionization constants (

3

Understanding the ionization profile of this scaffold is critical for:

  • Lead Optimization: Modulating lipophilicity (

    
    ) at physiological pH.
    
  • Formulation: Selecting appropriate counter-ions for salt formation.[1][2][3]

  • Analytical Development: Optimizing mobile phase pH for HPLC/LC-MS separation.

Chemical Identity & Structural Architecture[2][4][5]

To accurately predict and measure the

3
Tautomerism: The Keto-Enol Equilibrium

Although the nomenclature suggests a hydroxyl group at position 4 (enol form), 4-substituted quinolines with oxygen functionality exist predominantly as the 4(1H)-quinolone (keto form) in aqueous solution and the solid state.[4] This tautomeric preference is driven by the high resonance stabilization energy of the amide-like (lactam) system.[2][4]

  • Enol Form (4-hydroxyquinoline): Aromatic pyridine ring; rare in polar solvents.[1][2][4]

  • Keto Form (4-quinolone): Aromatic pyridone-like ring; dominant species.[1][2][4]

Implication: The acidic proton is located on the ring nitrogen (


4
Substituent Effects (Electronic & Steric)

The 6-Chloro-2,8-dimethyl substitution pattern modifies the core electron density via Hammett effects:

  • 6-Chloro (-I, +M): The Inductive withdrawal (-I) dominates, decreasing electron density on the ring system.[1] This generally lowers

    
     (makes the cation more acidic/less stable and the anion more stable).[4]
    
  • 2-Methyl (+I): Electron-donating group adjacent to the nitrogen.[1][2] Stabilizes the cationic form, typically increasing

    
    .[3][4]
    
  • 8-Methyl (+I, Steric): Electron-donating but introduces steric bulk near the nitrogen/oxygen center.[1][2]

pKa Profile and Ionization Micro-species

Based on Structure-Activity Relationship (SAR) analysis of analogous 4-quinolones, 6-Chloro-2,8-dimethyl-4-quinolinol is an amphoteric molecule with two distinct ionization constants.[1][2]

Predicted pKa Values

Note: Values are estimated based on Hammett equation modifications of the 4-quinolone core (


Ionization StepSpecies TransitionEstimated pKaDescription
pKa1 (Basic) Cation (

)

Neutral (

)
2.5 – 3.0 Protonation of the carbonyl oxygen (or ring N in enol).[1][2][4] The 2-Me group boosts basicity, while 6-Cl attenuates it.[1]
pKa2 (Acidic) Neutral (

)

Anion (

)
10.2 – 10.8 Deprotonation of the ring Nitrogen (

).[2][4] The 6-Cl group stabilizes the negative charge, lowering the pKa relative to unsubstituted 4-quinolone.[1]
Ionization Diagram (Graphviz)[6]

The following diagram illustrates the stepwise ionization and the tautomeric equilibrium.

IonizationPathwayCationCationic Species (LH2+)(Protonated Carbonyl)Keto4-Quinolone (Keto)(Dominant Tautomer)Cation->KetopKa1 ~ 2.8(-H+)Enol4-Quinolinol (Enol)(Minor Tautomer)Keto->EnolTautomerismAnionAnionic Species (L-)(Deprotonated Nitrogen)Keto->AnionpKa2 ~ 10.5(-H+)

Caption: Stepwise ionization pathway of 6-Chloro-2,8-dimethyl-4-quinolinol showing the dominant Keto tautomer as the central neutral species.[1]

Experimental Methodologies for pKa Determination

Given the likely low aqueous solubility of the neutral species, standard potentiometric titration may fail.[3] The following protocols are recommended for precise determination.

Protocol A: UV-Metric Titration (The Gold Standard)

This method relies on the shift in UV absorption maxima (

4

14
  • Preparation: Dissolve compound in methanol/water co-solvent (if necessary) to create a stock solution.

  • Titration: Titrate from pH 1.5 to pH 12.0 using a DAD (Diode Array Detector) spectrophotometer.

  • Data Analysis: Plot Absorbance vs. pH at multiple wavelengths.

    • Cation

      
       Neutral shift: Watch for bathochromic shifts in the 230-260 nm region.[1][2]
      
    • Neutral

      
       Anion shift: Watch for hyperchromic effects in the 300-350 nm region.[1][2]
      
  • Yasuda-Shedlovsky Extrapolation: If co-solvents (e.g., MeOH) are used, perform titrations at 30%, 40%, and 50% organic solvent and extrapolate the

    
     to 0% solvent.[3]
    
Protocol B: Potentiometric Titration (Sirius T3)

For higher throughput, use an automated titrator with "CheqSol" or similar solubility-seeking algorithms.[1][2][3][4]

  • Step 1: Calibrate electrode with standard buffers (pH 1.68, 4.01, 7.00, 10.01).[3][4]

  • Step 2: Weigh ~3 mg of sample.[1][2][3]

  • Step 3: Perform a "Difference Plot" analysis. The system compares the titration curve of the sample + blank against the blank alone.

  • Critical Check: Ensure the precipitation point is not reached near the

    
    . If the compound precipitates, the electrode response will drift, invalidating the result.[3]
    

Pharmaceutical Implications[2][5][6][7]

Solubility & Formulation
  • Physiological pH (7.4): The molecule exists almost exclusively (>99%) in the Neutral (Keto) form.

  • Solubility Risk: Being a planar, aromatic, neutral molecule with a chloro-substituent, the intrinsic solubility (

    
    ) will be very low (likely < 10 
    
    
    ).[4]
  • Salt Selection:

    • Acid Salts: Feasible.[1][2][3] Mesylate or Hydrochloride salts will protonate the carbonyl/enol system, improving solubility, but these salts may hydrolyze in water due to the low

      
       (~2.8).[3][4]
      
    • Base Salts: Sodium or Potassium salts are possible at pH > 11, but are unsuitable for IV administration due to high alkalinity.[1][3]

Membrane Permeability[1][2][6]
  • LogD Profile:

    • At pH 7.4, the

      
       is effectively equal to the 
      
      
      of the neutral molecule (Predicted
      
      
      ).
    • This indicates high passive permeability , making it a good candidate for oral absorption, provided dissolution is not rate-limiting.[1][2][3]

Workflow for Lead Characterization

The following flowchart outlines the logic for characterizing this molecule in a drug discovery setting.

CharacterizationWorkflowStartCompound Synthesis:6-Chloro-2,8-dimethyl-4-quinolinolCheckSolCheck Aqueous Solubility(Turbidimetric)Start->CheckSolHighSolSoluble (>1 mM)CheckSol->HighSolYesLowSolInsoluble (<100 uM)CheckSol->LowSolNo (Likely)MethodAStandard PotentiometricTitrationHighSol->MethodAMethodBUV-Metric Titration(w/ Co-solvent Extrapolation)LowSol->MethodBDataDerive pKa1 & pKa2MethodA->DataMethodB->DataModelCalculate % Ionizationat pH 7.4Data->ModelDecisionFormulation Strategy:Micronization or Lipid FormulationModel->Decision

Caption: Decision tree for pKa determination and formulation based on solubility constraints.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (1972).[1][2][3][4] Butterworths, London.[1][2][3] (Canonical source for quinoline core pKa values).

  • Albert, A., & Goldacre, R. (1946).[1][3] The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 706-713.[1][3] Link (Foundational work on tautomerism in N-heterocycles).[1][2][4]

  • Barlin, G. B., & Perrin, D. D. (1966).[1][3] Prediction of the Strengths of Organic Acids and Bases.[2][3][5][6] Quarterly Reviews, Chemical Society, 20(1), 75-101.[1][3] Link (Source for Hammett substituent constants).[1][4]

  • Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Reference for UV-metric titration protocols).

  • PubChem Compound Summary: 4-Hydroxyquinoline. National Center for Biotechnology Information.[1][2][3] Link (Used for comparative structural analysis).[1][2][4]

The Conrad-Limpach Synthesis: A Technical Guide to Dimethyl Quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Conrad-Limpach synthesis (1887) remains the gold standard for the regioselective construction of 4-hydroxyquinolines (4-quinolinols). Unlike the kinetically controlled Knorr synthesis, which favors 2-hydroxyquinolines, the Conrad-Limpach method leverages thermodynamic control to access the 4-isomer. This guide provides an in-depth analysis of the reaction's evolution, focusing on the synthesis of dimethyl quinolinols (specifically 2,6-dimethyl-4-quinolinol via p-toluidine). It integrates historical context with modern, high-temperature protocols using Dowtherm A, ensuring reproducibility and scalability for pharmaceutical applications.

Part 1: Historical Genesis & The Regiochemical Divergence

The history of quinoline synthesis is defined by the "Battle of Conditions" between Ludwig Knorr and the duo Max Conrad and Leonhard Limpach.

In 1886, Knorr observed that reacting aniline with ethyl acetoacetate at low temperatures (approx. 100°C) yielded 2-hydroxyquinoline (carbostyril). Just one year later, in 1887, Conrad and Limpach demonstrated that the same starting materials could yield the isomeric 4-hydroxyquinoline if the reaction intermediate was subjected to high temperatures (approx. 250°C).

The Core Distinction: Kinetic vs. Thermodynamic Control

This divergence is the fundamental lesson of the synthesis.

  • Knorr Synthesis (Kinetic): At lower temperatures, the aniline nitrogen attacks the more reactive ketone carbonyl, but rapid tautomerization and cyclization favor the amide bond formation, leading to the 2-hydroxy isomer.

  • Conrad-Limpach (Thermodynamic): By forcing the reaction through a

    
    -anilinocrotonate (enamine) intermediate and subjecting it to thermal shock, the system overcomes the activation energy barrier to form the highly stable 4-hydroxyquinoline aromatic system.
    
Visualization: The Divergent Pathway

The following diagram illustrates the critical decision points determining the product outcome.

ConradLimpachDivergence Start Aniline + Ethyl Acetoacetate KnorrCond Low Temp (<100°C) Acid Catalysis Start->KnorrCond CLCond Step 1: Med Temp (110°C) Water Removal Start->CLCond Intermed_K Acetoacetanilide (Amide Intermediate) KnorrCond->Intermed_K Product_K 2-Hydroxyquinoline (Kinetic Product) Intermed_K->Product_K Cyclization (Acid) Intermed_CL β-Anilinocrotonate (Enamine Intermediate) CLCond->Intermed_CL CLCycl Step 2: Thermal Shock (250°C in Dowtherm A) Intermed_CL->CLCycl Product_CL 4-Hydroxyquinoline (Thermodynamic Product) CLCycl->Product_CL Intramolecular Substitution

Figure 1: Mechanistic divergence between Knorr (Red) and Conrad-Limpach (Blue/Green) pathways based on thermal conditions.

Part 2: Mechanistic Underpinnings of Dimethyl Quinolinols

To synthesize dimethyl quinolinols , researchers typically employ a methyl-substituted aniline (e.g., p-toluidine) and ethyl acetoacetate (which provides the second methyl group at the C2 position).

The Reaction Coordinate[1]
  • Schiff Base Formation (Enamine): The aniline nitrogen attacks the ketone carbonyl of the

    
    -ketoester. Water is eliminated to form the 
    
    
    
    -anilinocrotonate.
    • Critical Control Point: Water removal is essential to drive this equilibrium forward. If water remains, hydrolysis reverts the enamine to starting materials.

  • Thermal Cyclization: The enamine undergoes thermal excitation. The aromatic ortho-carbon attacks the ester carbonyl.

  • Aromatization: Loss of ethanol (from the ester) and tautomerization yields the 4-hydroxyquinoline.[1]

Regiochemical Fidelity in Dimethyl Synthesis

When using substituted anilines, regioselectivity becomes paramount:

  • Para-substituted anilines (e.g., p-toluidine): Can only cyclize at one ortho position. Result: Single product (e.g., 2,6-dimethyl-4-quinolinol ).

  • Meta-substituted anilines (e.g., m-toluidine): Can cyclize at two ortho positions (C2 or C6 relative to the amine). The Conrad-Limpach conditions generally favor cyclization at the less sterically hindered position (para to the methyl group), yielding the 7-methyl isomer over the 5-methyl isomer, but mixtures often occur.

Part 3: Experimental Methodology (Modern Protocol)

This protocol describes the synthesis of 2,6-dimethyl-4-quinolinol using p-toluidine and ethyl acetoacetate. It replaces the historical "neat" heating method with a Dowtherm A protocol to ensure consistent thermal transfer and prevent charring.

Reagents & Equipment[2][3]
  • Substrate: p-Toluidine (1.0 eq), Ethyl Acetoacetate (1.1 eq).

  • Solvent: Benzene or Toluene (Step 1), Dowtherm A (Step 2).

  • Catalyst: Glacial Acetic Acid (0.05 eq) or HCl (trace).

  • Apparatus: Dean-Stark trap, High-temperature heating mantle, dropping funnel.

Step-by-Step Protocol
Step 1: Formation of Ethyl

-(p-toluidino)crotonate
  • Charge: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve p-toluidine (10.7 g, 100 mmol) in 150 mL of toluene.

  • Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) and 5 drops of glacial acetic acid.

  • Dehydration: Attach a Dean-Stark trap and reflux condenser. Heat to vigorous reflux (approx. 110°C).

  • Monitoring: Continue reflux until the theoretical amount of water (approx. 1.8 mL) is collected in the trap (typically 3–5 hours).

  • Isolation: Cool the mixture. Remove toluene via rotary evaporation. The residue (the enamine) is often an oil that solidifies upon standing. Note: Purity of this intermediate is critical. If NMR shows >5% unreacted aniline, recrystallize from ethanol before proceeding.

Step 2: Thermal Cyclization (Flash Pyrolysis)

Safety Warning: Dowtherm A boils at ~257°C. Use a blast shield and high-temperature gloves.

  • Pre-heating: Place 50 mL of Dowtherm A (diphenyl ether/biphenyl eutectic mixture) in a 3-neck flask. Heat to a rolling reflux (250–255°C).

  • Addition: Dissolve the enamine intermediate from Step 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise rapidly to the boiling solvent.

    • Why Rapidly? Slow addition allows the intermediate to polymerize before cyclizing. High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Reaction: Maintain reflux for 20–30 minutes. Ethanol is evolved (vapor) during this process.

  • Workup: Allow the mixture to cool to room temperature. The non-polar Dowtherm A will force the polar 4-quinolinol product to precipitate out.

  • Purification: Filter the precipitate. Wash copiously with hexane or petroleum ether to remove residual Dowtherm A. Recrystallize from ethanol/DMF.

Data Summary Table
ParameterValueNotes
Target Product 2,6-Dimethyl-4-quinolinol
Step 1 Temp 110°C (Toluene Reflux)Kinetic enamine formation
Step 2 Temp 250–257°CThermodynamic cyclization
Solvent Dowtherm AHigh boiling point, inert
Typical Yield 65–85%Higher than neat pyrolysis (30-40%)
Appearance Off-white to tan powderMP > 280°C (dec)

Part 4: Process Visualization

The following workflow visualizes the operational logic, highlighting the critical "Thermal Shock" phase required for success.

CLProtocol Input Reagents: p-Toluidine Ethyl Acetoacetate DeanStark Dean-Stark Reflux (Toluene, 110°C) - H2O Input->DeanStark Intermediate Isolate Enamine (Evaporate Toluene) DeanStark->Intermediate 4-6 Hours Dowtherm Flash Pyrolysis (Dowtherm A, 255°C) Dilution Principle Intermediate->Dowtherm Rapid Addition Precip Cool & Precipitate (Product is insoluble in Dowtherm) Dowtherm->Precip - EtOH Wash Hexane Wash (Remove Solvent) Precip->Wash

Figure 2: Operational workflow for the synthesis of dimethyl quinolinols via Dowtherm A protocol.

Part 5: Troubleshooting & Optimization

The "Tar" Problem

Symptom: The reaction mixture turns into a black, intractable tar during Step 2. Cause: Oxidation of the amine or intermolecular polymerization due to high concentration. Solution:

  • Ensure the Dowtherm A is at a rolling boil before adding the intermediate.

  • Use a nitrogen blanket (inert atmosphere) during the high-temperature step.

  • Increase the volume of Dowtherm A (High Dilution Principle).

Low Yield in Step 1

Symptom: NMR shows significant starting material after 6 hours. Cause: Inefficient water removal. Solution: Ensure the Dean-Stark trap is functioning correctly. Add fresh toluene if the volume drops. A catalytic amount of p-toluenesulfonic acid (PTSA) can replace acetic acid for stubborn anilines.

Regioisomer Contamination

Context: When using m-toluidine. Solution: Separation of the 5-methyl and 7-methyl isomers is difficult by recrystallization. Flash chromatography on silica gel (eluting with DCM/MeOH) is often required. The 7-methyl isomer (less hindered) usually elutes second due to higher polarity/hydrogen bonding capability.

References

  • Conrad, M., & Limpach, L. (1887).[1][2][3] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Knorr, L. (1886).[1] "Synthetische Versuche mit dem Acetessigester." Annalen der Chemie, 236(1-2), 69–115.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.

Sources

Crystal structure analysis of 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-2,8-dimethyl-4-quinolinol

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-quinolinol derivatives are of significant interest due to their diverse biological activities. This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of a specific, promising derivative: 6-Chloro-2,8-dimethyl-4-quinolinol. We move beyond simple protocols to deliver a self-validating analytical narrative, integrating single-crystal X-ray diffraction (SCXRD), spectroscopic corroboration, and advanced computational modeling. This document is designed to equip researchers with the expertise to not only determine a crystal structure but to deeply understand the intermolecular forces that govern its solid-state architecture, a critical aspect for drug development, polymorphism studies, and materials science.

The Rationale: Why a Meticulous Structural Analysis is Imperative

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its therapeutic efficacy. For a potential drug candidate like 6-Chloro-2,8-dimethyl-4-quinolinol, a substituted quinoline derivative with potential applications in antimicrobial or anticancer therapies, a definitive structural elucidation is the foundational step in its development pipeline.[2][3]

Material Provenance: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material. While various methods exist for quinoline synthesis[4][5], the Conrad-Limpach reaction or the Gould-Jacobs reaction are common choices for constructing the 4-hydroxyquinoline core.[2] The critical subsequent step is obtaining single crystals of sufficient quality for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

Slow evaporation is a reliable technique for growing high-quality single crystals suitable for X-ray diffraction.[6] The principle involves gradually increasing the solute concentration to a state of supersaturation, from which crystals can nucleate and grow.

  • Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, methanol, chloroform, ethyl acetate, and their combinations) to find a system where 6-Chloro-2,8-dimethyl-4-quinolinol has moderate solubility.

  • Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap or parafilm containing a few small perforations. The number and size of these holes are critical variables that control the rate of evaporation. A slower rate generally yields larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant, controlled temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like crystals appear, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow: From Crystal to Structure

The SCXRD workflow is a systematic process that demands precision at every stage.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Refinement cluster_analysis Analysis & Validation crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection X-ray Exposure integration Data Integration (Indexing & Scaling) data_collection->integration solve Structure Solution (e.g., Direct Methods) integration->solve Intensity Data refine Structure Refinement (Least-Squares) solve->refine Initial Model validation Validation & CIF (CheckCIF) refine->validation Final Model analysis Structural Analysis (Bond Lengths, Angles) validation->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Data Interpretation: A Hypothetical Structure for 6-Chloro-2,8-dimethyl-4-quinolinol

While no public crystal structure exists for this specific molecule[7], we can propose a plausible dataset based on analyses of similar chloro- and dimethyl-substituted quinolines.[8][9][10] This allows us to demonstrate the interpretation process.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₀ClNO
Formula Weight207.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.518(2)
b (Å)14.113(4)
c (Å)9.456(3)
β (°)98.54(1)
Volume (ų)993.5(5)
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05

Analysis of these hypothetical results would reveal key structural features. The quinoline ring system would be confirmed as essentially planar.[10] The bond lengths and angles would be compared to established values for quinoline derivatives to ensure they fall within expected ranges.[11] For instance, the C-Cl, C-N, and C=O bond lengths would be scrutinized. The planarity and torsion angles would reveal the conformation of the methyl groups relative to the quinoline ring.

Spectroscopic Corroboration: A Self-Validating System

Spectroscopic data provide an independent confirmation of the molecular structure determined by SCXRD.

NMR Spectroscopy: Mapping the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of the molecule in solution.[12]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton) in an NMR tube.[12]

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.[12]

  • Analysis: Correlate the observed chemical shifts, coupling constants, and integration values with the proposed structure. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.[13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm)¹³C Shift (ppm)Notes
2-CH₃~2.4~18Singlet, methyl group adjacent to nitrogen.
3-H~6.1~108Singlet, isolated proton.
4-OH~11.5-Broad singlet, exchangeable proton.
4-C-~175Carbonyl carbon in the quinolinol tautomer.
5-H~7.8~125Doublet, ortho-coupling to H-7 (meta to Cl).
6-Cl-~128Carbon bearing the chloro substituent.
7-H~7.4~122Doublet, ortho-coupling to H-5.
8-CH₃~2.5~17Singlet, methyl group on the benzene ring.
Ring Junctions-~121, ~138, ~148Quaternary carbons with complex shifts influenced by all substituents.

Note: These are estimated values based on known substituent effects on the quinoline ring system.[12][14][15]

FT-IR and UV-Vis Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups by their characteristic vibrational frequencies. For our compound, key peaks would include a broad O-H stretch (~3400-3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a C=O stretch (~1650 cm⁻¹), C=C and C=N stretches in the aromatic region (1600-1450 cm⁻¹), and a C-Cl stretch (~750 cm⁻¹).[15][16]

  • UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol, reveals information about the electronic transitions within the conjugated π-system of the quinoline ring.[17] Characteristic absorption bands for substituted quinolines are expected, and their positions (λ_max) can be correlated with computational predictions.[17]

Computational Chemistry: Illuminating Intermolecular Forces

Computational methods provide a powerful lens to examine the electronic structure and, crucially, the non-covalent interactions that are fundamental to crystal packing but are only inferred from diffraction data.

Density Functional Theory (DFT)

DFT calculations are performed to optimize the geometry of a single molecule in the gas phase.[18][19] Comparing the bond lengths and angles of this optimized structure with the experimental SCXRD data provides insight into the effects of the crystal packing forces on the molecular geometry.[14] A high level of agreement validates both the experimental result and the chosen computational model (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[16]

Hirshfeld Surface Analysis: Visualizing Crystal Packing

Hirshfeld surface analysis is a transformative tool for visualizing and quantifying intermolecular interactions within a crystal.[20][21] The surface is generated by partitioning the crystal electron density into regions associated with each molecule.[22]

  • d_norm Surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white regions represent contacts at the vdW distance, and blue regions signify longer contacts.[23] For 6-Chloro-2,8-dimethyl-4-quinolinol, we would anticipate potential red spots corresponding to O-H···N or O-H···O hydrogen bonds, as well as weaker C-H···O and C-H···Cl interactions.[9][24]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus outside (dₑ).[23][25] The percentage contribution of different types of contacts can be precisely quantified.

hirshfeld_interactions cluster_molecule 6-Chloro-2,8-dimethyl-4-quinolinol Molecule cluster_interactions Intermolecular Interactions with Neighbors mol Central Molecule (Hirshfeld Surface) h_h H···H Contacts (van der Waals) mol->h_h ~40-50% (Major Contribution) cho C-H···O Interactions mol->cho ~10-15% chcl C-H···Cl Interactions mol->chcl ~15-20% pi_pi π···π Stacking mol->pi_pi ~5-10%

Caption: Key intermolecular interactions quantifiable by Hirshfeld analysis.

Analysis of the 2D fingerprint plots would likely show that H···H contacts comprise the largest percentage of the surface area, a common feature in organic molecules.[23] Sharp spikes in the plots would correspond to specific, directional interactions like hydrogen bonds, while more diffuse regions would represent weaker, less specific contacts like van der Waals forces.[25]

Conclusion: An Integrated Structural Narrative

The structural analysis of 6-Chloro-2,8-dimethyl-4-quinolinol is complete only when all data streams converge into a single, coherent narrative. The SCXRD experiment provides the definitive, high-resolution map of the crystal lattice. This structure is then validated at the molecular level by NMR, FT-IR, and UV-Vis spectroscopy, confirming that the molecule crystallized is indeed the correct one. Finally, DFT and Hirshfeld surface analysis provide a quantitative and visual understanding of why the molecules adopt their observed packing arrangement, detailing the hierarchy of intermolecular forces—from strong hydrogen bonds to weaker halogen interactions and van der Waals forces—that collectively stabilize the crystal. This integrated understanding is paramount for predicting and controlling the solid-state properties of this promising quinolinol derivative.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. 20

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem. 12

  • Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. 18

  • The Hirshfeld Surface. CrystalExplorer. 22

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). 21

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. 26

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. 19

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. 25

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. 23

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. 16

  • Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. 24

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. 17

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem. 13

  • Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Taylor & Francis Online. 11

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC. 27

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. 4

  • 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Taylor & Francis Online. 14

  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem. 8

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. 15

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. 6

  • 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. PMC. 28

  • Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem. 2

  • Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. PMC. 9

  • A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential. Benchchem. 1

  • 4-Chloro-2,5-dimethylquinoline. PMC. 10

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. 3

  • 6-Chloro-2,8-dimethyl-4-quinolinol. PubChem. 7

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. 5

Sources

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional methods for synthesizing these compounds, such as the Gould-Jacobs reaction, often necessitate high temperatures and prolonged reaction times, leading to potential degradation and low yields.[1] This application note presents a detailed protocol for the rapid and efficient synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically curtails reaction times from hours to minutes and offers improved yields by leveraging the efficient and uniform heating provided by microwave irradiation.[2][3] The protocol herein is designed to be a robust and reproducible method for researchers in drug discovery and development.

Introduction: The Strategic Advantage of Microwave Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[4] The classical approach involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization.[4] However, the thermal demands of the cyclization step often present significant challenges, including extended reaction times and the potential for byproduct formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[5][6] By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to a dramatic acceleration of reaction rates and improved product yields.[2][3] For the Gould-Jacobs reaction, this translates to a significant reduction in the time required for the critical thermal cyclization step, minimizing the potential for degradation of the desired product.[1]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol, a valuable building block for further chemical exploration. The protocol is based on established principles of the Gould-Jacobs reaction, adapted for the advantages offered by modern microwave synthesis platforms.

Reaction Scheme

The synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol proceeds via a microwave-assisted Gould-Jacobs reaction between 3-chloro-2-methylaniline and diethyl 2-acetylmalonate. The reaction consists of two main stages: an initial condensation and a subsequent intramolecular cyclization.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 3-chloro-2-methylaniline plus + diethyl_2-acetylmalonate product diethyl_2-acetylmalonate->product Microwave Irradiation (e.g., 200-250°C, 10-30 min)

Caption: Overall reaction for the synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol.

Experimental Protocol

Disclaimer: No specific published protocol for the microwave-assisted synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol could be located. The following protocol is a representative method adapted from similar microwave-assisted Gould-Jacobs reactions for the synthesis of substituted quinolinols.[1][7] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Equipment
MaterialGradeSupplier
3-Chloro-2-methylanilineReagent grade, ≥98%Commercially available
Diethyl 2-acetylmalonateReagent grade, ≥97%Commercially available
Diphenyl etherAnhydrous, ≥99%Commercially available
EthanolAnhydrousCommercially available
Diethyl etherAnhydrousCommercially available
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover®N/A
Microwave vials2-5 mL with snap capsN/A
Magnetic stir barsN/A
Standard laboratory glasswareN/A
Rotary evaporatorN/A
Filtration apparatusN/A
Safety Precautions
  • 3-Chloro-2-methylaniline: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Toxic if inhaled. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood.

  • Diethyl 2-acetylmalonate: May cause skin and eye irritation. Handle with care and use appropriate PPE.

  • Diphenyl ether: High boiling point solvent. Avoid inhalation of vapors. Use in a well-ventilated area.

  • Microwave Synthesizer: Operate the instrument according to the manufacturer's instructions. Ensure vials are properly sealed to prevent pressure buildup and potential explosions.

Step-by-Step Procedure
  • Reactant Preparation: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (1 mmol, 141.6 mg).

  • Reagent Addition: Add diethyl 2-acetylmalonate (1.2 mmol, 242.6 mg, 1.2 eq) to the vial.

  • Solvent (Optional): While the reaction can be run neat, the addition of a high-boiling solvent like diphenyl ether (1-2 mL) can aid in heat distribution and prevent charring.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature of 220°C for 20 minutes. The instrument will automatically adjust the power to maintain the target temperature.

  • Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature. The product is expected to precipitate from the reaction mixture.

  • Isolation: Add cold ethanol (5 mL) to the vial to further precipitate the product. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any residual starting materials and solvent.

  • Drying: Dry the purified product under vacuum to obtain 6-Chloro-2,8-dimethyl-4-quinolinol as a solid.

Workflow Diagram

Experimental_Workflow A 1. Add 3-chloro-2-methylaniline to microwave vial B 2. Add diethyl 2-acetylmalonate A->B C 3. (Optional) Add diphenyl ether B->C D 4. Seal vial and place in microwave synthesizer C->D E 5. Irradiate at 220°C for 20 min D->E F 6. Cool to room temperature E->F G 7. Add cold ethanol to precipitate F->G H 8. Isolate product by vacuum filtration G->H I 9. Wash with cold ethanol and diethyl ether H->I J 10. Dry under vacuum I->J K Final Product: 6-Chloro-2,8-dimethyl-4-quinolinol J->K

Sources

Application Note: High-Resolution Separation of Quinolinols using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quinolinol Separation in Scientific Advancement

Quinolinols, a class of heterocyclic aromatic compounds, are pivotal structural motifs in a vast array of biologically active molecules and functional materials. From the potent antimalarial activity of quinine to their application in organic light-emitting diodes (OLEDs), the precise isolation and purification of quinolinol derivatives are paramount for research, drug development, and materials science. Thin Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile analytical technique, indispensable for monitoring reaction progress, assessing purity, and optimizing separation conditions for these compounds.[1][2][3][4]

This comprehensive guide provides an in-depth exploration of TLC systems for quinolinol separation. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles governing the separation process, offers detailed, field-proven protocols, and provides troubleshooting insights to empower researchers to achieve clean, reproducible separations.

Pillar 1: The Science of Separation - Causality in TLC

The efficacy of TLC separation hinges on the differential partitioning of analyte molecules between a stationary phase and a mobile phase.[2][3] For quinolinols, which are basic nitrogen-containing heterocycles, understanding this interplay is key to developing a successful separation system.

  • The Stationary Phase: Typically, silica gel (SiO₂) or alumina (Al₂O₃) coated on an inert backing such as glass or aluminum serves as the stationary phase.[5][6] The surface of silica gel is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and other polar interactions with the analyte.[5][7] Quinolinols, with their polar hydroxyl group and the nitrogen atom in the quinoline ring, can interact strongly with these silanol groups.

  • The Mobile Phase: The mobile phase, a solvent or a mixture of solvents, ascends the TLC plate via capillary action, carrying the analyte with it.[5][8] The polarity of the mobile phase is a critical parameter. A more polar mobile phase will have a stronger affinity for the stationary phase, effectively competing with the analyte for binding sites and causing the analyte to travel further up the plate, resulting in a higher Retention Factor (Rf) value.[9] Conversely, a less polar mobile phase will lead to stronger analyte-stationary phase interactions and a lower Rf value.[9]

  • The Quinolinol Analyte and the "Tailing" Phenomenon: The basic nature of the quinoline nitrogen can lead to a common issue in TLC known as "tailing" or "streaking." This occurs when the basic analyte interacts too strongly and non-uniformly with the acidic silanol groups of the silica gel stationary phase.[10][11] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine, is often added to the mobile phase.[10][12][13] This modifier effectively neutralizes the acidic sites on the silica, leading to more symmetrical and well-defined spots.

Pillar 2: Experimental Protocols and System Optimization

Achieving optimal separation of quinolinols requires a systematic approach to methodology and a keen eye for troubleshooting. The following protocols provide a robust framework for your experiments.

Detailed Step-by-Step TLC Protocol
  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[10]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This facilitates the saturation of the chamber atmosphere with solvent vapor, which is crucial for reproducible results.[10]

    • Cover the chamber tightly and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.[4]

  • Plate Preparation:

    • Using a pencil (never a pen, as the ink will run with the solvent), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[8][10]

    • Mark the lanes where you will spot your samples, ensuring adequate space between them to prevent spots from merging.[8]

  • Sample Application (Spotting):

    • Dissolve your quinolinol sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube or micropipette, apply a small spot of the solution to the designated lane on the baseline.[1] The ideal starting spot should be only 1-2 mm in diameter.[10]

    • For reaction monitoring, it is advisable to spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) to aid in identification.[1][10]

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps, ensuring the baseline is above the solvent level.[1][10] If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of developing up the plate.[8][10]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action.[1][10] Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[1]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • The primary, non-destructive visualization method for quinolinols is UV light.[10] Since quinolines are aromatic and highly conjugated systems, they are typically UV-active.[1][10] View the plate under a UV lamp (254 nm). On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[10][14][15] Circle any visible spots with a pencil.[1]

    • If UV visualization is not effective or for enhanced visibility, chemical staining can be used. Common stains include:

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brownish spots.[1][15][16]

      • Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized. Spots will appear as yellow to brown on a purple background.[16]

  • Rf Value Calculation:

    • The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[10][17]

    • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]

    • An ideal Rf value for good separation should be between 0.3 and 0.7.[10] Values too close to 0 or 1 indicate poor separation with the chosen solvent system.[10]

Logical Workflow for TLC Experimentation

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber Prepare & Saturate Developing Chamber spot_sample Spot Sample(s) on Baseline prep_chamber->spot_sample prep_plate Prepare & Mark TLC Plate prep_plate->spot_sample develop_plate Develop Plate in Chamber spot_sample->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Apply Chemical Stain (if needed) visualize_uv->visualize_stain calculate_rf Circle Spots & Calculate Rf Values visualize_stain->calculate_rf

Caption: Standard step-by-step procedure for a Thin Layer Chromatography experiment.

Pillar 3: Data Presentation and System Selection

The choice of the mobile phase is paramount for achieving successful separation. The following table summarizes several proven solvent systems for the separation of quinolinol derivatives. Note that optimal ratios may vary depending on the specific substitution pattern of the quinolinol.

Compound Type / Example Stationary Phase Mobile Phase (Solvent System) Approximate Rf Value Reference
General Quinine/Quinidine AlkaloidsSilica GelToluene : Chloroform : Diethyl ether : Diethylamine (40:15:35:10)Varies by alkaloid[10][18]
General Quinoline Derivatives (Normal Polarity)Silica GelHexane : Ethyl Acetate (e.g., 7:3 or 8:2) with ~0.5% Triethylamine0.3 - 0.7[10]
Polar Quinolinol DerivativesSilica GelDichloromethane : Methanol (e.g., 95:5) with ~0.5% Triethylamine0.3 - 0.7[10]
Eight Quinolone MixSilica Gel GF254Dichloromethane : Methanol (5:1)0.44 - 1.22 (relative to Fleroxacin)[19]
7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivativesSilica GelHexane : Acetone (3:1)0.38[10]

Troubleshooting Common TLC Problems

TLC_Troubleshooting cluster_shape Poor Spot Shape cluster_position Poor Spot Position problem Problem with TLC Result? streaking Streaking or Tailing problem->streaking rf_low Spots at Baseline (Rf ≈ 0) problem->rf_low rf_high Spots at Solvent Front (Rf ≈ 1) problem->rf_high sol_streaking1 Add Basic Modifier (e.g., ~0.5% TEA) streaking->sol_streaking1 sol_streaking2 Reduce Sample Concentration streaking->sol_streaking2 sol_rf_low Increase Mobile Phase Polarity rf_low->sol_rf_low sol_rf_high Decrease Mobile Phase Polarity rf_high->sol_rf_high

Caption: A logical workflow for diagnosing and solving common TLC problems.

  • Streaking or Tailing: As discussed, this is often due to the basicity of the quinolinol interacting with acidic silica. The primary solution is to add a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase.[10] Overloading the sample can also cause streaking, so try diluting your sample.[10]

  • Spots Not Moving (Rf ≈ 0): This indicates that the mobile phase is not polar enough to move the compound off the baseline.[10] Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[9][10]

  • Spots at Solvent Front (Rf ≈ 1): This means the mobile phase is too polar, and the analyte is spending too much time in the mobile phase.[10] Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[10]

Conclusion

Thin Layer Chromatography is a powerful and indispensable tool for the separation and analysis of quinolinols. By understanding the fundamental principles of stationary and mobile phase interactions, adhering to systematic protocols, and employing logical troubleshooting, researchers can confidently develop and optimize TLC systems for their specific applications. This guide serves as a foundational resource to enable the consistent achievement of high-resolution, reproducible separations, thereby accelerating research and development in the many fields where quinolinols play a vital role.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography: The Basics. (2025, June 3). Bitesize Bio. Retrieved February 15, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rapid Limit Test of Eight Quinolone Residues in Food Based on TLC-SERS, a New Limit Test Method. (2023, September 6). MDPI. Retrieved February 15, 2026, from [Link]

  • 5.7: Visualizing TLC Plates. (2022, August 21). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. (n.d.). Journal of Chromatographic Science. Retrieved February 15, 2026, from [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography (TLC) Explained. (2025, February 13). Veeprho. Retrieved February 15, 2026, from [Link]

  • Comparison of the TLC Rf values and UV-Vis spectral profiles of Senna italica from four different geographical locations in Limpopo province (South Africa). (2016, February 7). JOCPR. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PMC. Retrieved February 15, 2026, from [Link]

  • How does the Rf value change when changing the eluent composition? (2016, May 28). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Lab Procedure: Thin Layer Chromatography. (2024, January 25). LabXchange. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • RF Values. (n.d.). MarZ Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol (also known as a 4-hydroxyquinoline derivative) typically proceeds via the Conrad-Limpach protocol.[1][2][3][4] While robust, this high-temperature cyclization (


) is prone to specific impurity profiles: thermal polymers ("tar"), unreacted enamine intermediates, and difficult-to-remove high-boiling solvents like Dowtherm A.[1]

This guide provides a self-validating purification logic based on the amphoteric nature of the quinolinol core, ensuring high purity for downstream applications (e.g., antimalarial or kinase inhibitor scaffolds).[1]

Module 1: The "Black Tar" Phenomenon (Thermal Polymerization)

Issue: The reaction mixture turns into a viscous, dark black oil or solid that is difficult to filter, often trapping the product.[1]

Root Cause Analysis: The Conrad-Limpach cyclization requires temperatures exceeding


 to overcome the activation energy for the electrocyclic ring closure.[5] At these temperatures, the 

-anilinocrotonate intermediate is susceptible to oxidative polymerization if oxygen is present, or thermal decomposition if local hot spots occur.[1]

Troubleshooting Protocol:

  • Strict Inert Atmosphere: The reaction must be conducted under a flowing stream of Nitrogen or Argon.[1] Static inert environments are often insufficient due to the high thermal convection.[1]

  • Solvent Selection (Dowtherm A): Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether).[1] Its boiling point (

    
    ) acts as an internal temperature clamp, preventing the reaction from overheating while maintaining the necessary energy for cyclization [1].[1]
    
  • Dilution Factor: Ensure the concentration of the enamine intermediate does not exceed 10-15% w/v. Higher concentrations promote intermolecular polymerization over intramolecular cyclization.[1]

Workflow Visualization: Optimized Cyclization Logic

ConradLimpachWorkflow Start Start: 4-Chloro-2-methylaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark, 110°C) Start->Step1 Check1 QC: Is Water Removal Complete? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermed Intermediate: Beta-anilinocrotonate (Oil) Check1->Intermed Yes Step2 Step 2: Addition to Boiling Dowtherm A (255°C) Intermed->Step2 Dropwise Addition (Prevent Temp Drop) Cooling Cooling to 25°C (Precipitation) Step2->Cooling Cyclization Complete

Figure 1: Critical process flow for minimizing thermal byproducts during the Conrad-Limpach synthesis.

Module 2: Removing Dowtherm A (Solvent Decontamination)[1]

Issue: The isolated solid smells of diphenyl ether and remains "greasy," interfering with NMR analysis and subsequent chlorination (POCl


) steps.

Technical Insight: Dowtherm A is highly lipophilic and has a high boiling point, making it impossible to remove via standard rotary evaporation.[1] However, 4-quinolinols are highly polar and insoluble in non-polar hydrocarbons.[1]

Purification Protocol:

  • The "Crash" Method: Upon completion of the reaction, cool the mixture to room temperature. The 6-chloro-2,8-dimethyl-4-quinolinol should precipitate.[1]

  • Lipophilic Wash: Filter the crude solid.[1] Do not wash with ethanol yet. Instead, wash the filter cake copiously with Hexanes or Ligroin (light petroleum ether).[1]

    • Why: These solvents dissolve the Dowtherm A matrix but do not dissolve the polar quinolinol product [2].[1]

  • Soxhlet Extraction (Optional): For extremely persistent solvent residues, place the crude solid in a Soxhlet thimble and extract with Hexanes for 4 hours.[1]

Module 3: Chemical Purity (The Acid/Base Swing)

Issue: Product contains unreacted aniline (4-chloro-2-methylaniline) or uncyclized enamine.[1]

Mechanism: 4-Quinolinols exhibit tautomerism (4-hydroxyquinoline


 4-quinolone).[1][4] They are amphoteric:
  • Base Solubility: Soluble in NaOH (forms the phenoxide-like salt).[1]

  • Acid Solubility: Soluble in concentrated HCl (protonation of Nitrogen).[1]

  • Neutral Insolubility: Insoluble in water at neutral pH (pI point).[1]

We exploit this property to separate the product from non-amphoteric impurities (anilines, tars, neutral enamines).[1]

Protocol: The Self-Validating Purification Loop
  • Dissolution: Suspend the crude, hexane-washed solid in 2M NaOH . Heat to

    
    .
    
    • Observation: The product dissolves.[1][3][6][7] Tars, unreacted aniline, and neutral impurities remain suspended solids.[1]

  • Filtration: Filter the hot alkaline solution through a Celite pad.

    • Result: The filtrate contains your product.[1] The filter cake captures the impurities.

  • Precipitation: Neutralize the filtrate slowly with Acetic Acid (preferred over HCl to avoid trapping inorganic salts) to pH 6-7.[1]

  • Collection: The pure 6-chloro-2,8-dimethyl-4-quinolinol will precipitate as an off-white solid.[1]

Visualization: Acid/Base Purification Logic

PurificationLogic Crude Crude Product (Contains Tar/Aniline) NaOH Add 2M NaOH (Heat to 80°C) Crude->NaOH Filter Filter (Celite) NaOH->Filter Cake Solid Residue: Tar & Aniline (DISCARD) Filter->Cake Filtrate Filtrate: Product as Na-Salt Filter->Filtrate Acid Add Acetic Acid to pH 7 Filtrate->Acid Pure Pure Precipitate: 6-Chloro-2,8-dimethyl- 4-quinolinol Acid->Pure

Figure 2: The amphoteric "swing" purification method effectively separates the quinolinol core from neutral organic impurities.[1]

Quantitative Data: Impurity Solubility Profile

Impurity / CompoundWater (Neutral)2M NaOHHexanes/LigroinEthanol (Hot)
Target Product InsolubleSoluble InsolubleSoluble
Dowtherm A InsolubleInsolubleSoluble Soluble
4-Cl-2-Me-Aniline InsolubleInsolubleSolubleSoluble
"Tar" (Polymers) InsolubleInsolubleInsolubleInsoluble

Frequently Asked Questions (FAQ)

Q: Can I use mineral oil instead of Dowtherm A? A: Yes, mineral oil works as a heat transfer medium, but it is much harder to wash off than Dowtherm A. If you use mineral oil, you must wash the crude product repeatedly with Ligroin or Heptane .[1] Dowtherm A (diphenyl ether) is preferred because it has a distinct aromatic smell that alerts you to its presence, whereas mineral oil is odorless and can silently contaminate the next step [3].[1]

Q: My product yield is low (<40%). What went wrong? A: The most common cause is incomplete water removal during the Step 1 condensation.[1] If water remains, the enamine hydrolyzes back to aniline and keto-ester during the high-temperature step.[1] Ensure you use a Dean-Stark trap and reflux in toluene/benzene until no more water collects before attempting the cyclization [4].[1]

Q: Why do I see a peak at ~1700 cm⁻¹ in IR? A: This indicates the 4-quinolone (keto) tautomer.[1] In the solid state, these compounds exist predominantly as the quinolone rather than the hydroxyquinoline.[1] This is normal and does not indicate an impurity.

References

  • Conrad, M., & Limpach, L. (1887).[1][4][8] "Synthesen von Chinolinderivaten mittels Acetessigester." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1][8] [1]

  • Organic Syntheses. (1948).[1] "2-Methyl-4-hydroxyquinoline."[1][4] Org.[1][9] Synth. 28,[1] 80. (Demonstrates the standard Dowtherm A and petroleum ether wash protocol). [1]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Conrad-Limpach Synthesis." (General solvent handling for high-temp cyclization).

  • Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.[1] (Validation of water removal criticality).

Sources

Optimizing reaction temperature for Conrad-Limpach quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Temperature Dichotomy

Welcome to the technical support hub for the Conrad-Limpach synthesis. If you are here, you are likely targeting 4-hydroxyquinolines (4-quinolones) but are encountering low yields, tar formation, or the accidental synthesis of the 2-hydroxy isomer (Knorr product).

The Conrad-Limpach reaction is unique because it requires a biphasic temperature strategy :

  • Phase I (Kinetic Control): Low-temperature condensation to form the imine (Schiff base).

  • Phase II (Thermodynamic Activation): Ultra-high-temperature flash cyclization to form the quinoline.

Crucial Rule: If you heat Phase I, you trigger the Knorr mechanism.[1] If you under-heat Phase II, you get no reaction.

Troubleshooting Phase I: The Condensation (Schiff Base Formation)

Status: Reaction Mixture is < 100°C

Q: Why did I isolate 2-hydroxyquinoline instead of 4-hydroxyquinoline?

Diagnosis: You likely applied too much heat during the initial mixing of the aniline and


-keto ester.
The Science:  This is a classic case of Kinetic vs. Thermodynamic control .
  • Kinetic Product (Desired): At low temperatures (< 80°C), the aniline nitrogen attacks the ketone carbonyl, forming an imine (Schiff base). This is the Conrad-Limpach precursor.[2]

  • Thermodynamic Product (Undesired): At higher temperatures (> 100°C), the aniline attacks the ester carbonyl, forming an amide (anilide).[3] This cyclizes to the 2-hydroxyquinoline (Knorr product).[2][3]

Corrective Action:

  • Protocol Adjustment: Perform the initial condensation at room temperature or slightly warmed (max 60-80°C).

  • Catalysis: Use an acid catalyst (e.g., p-TsOH) and a Dean-Stark trap to remove water. This drives the equilibrium toward the imine without requiring excessive heat.

Q: My Schiff base isn't forming; I just have starting materials.

Diagnosis: Water poisoning. The Science: Imine formation is reversible. If water accumulates in the system, hydrolysis reverts the imine back to the ketone and amine. Corrective Action:

  • Use a solvent that forms an azeotrope with water (Benzene or Toluene).

  • Employ a Dean-Stark apparatus or molecular sieves (4Å) to continuously remove water.

Visualization: The Divergent Pathway

This diagram illustrates how temperature dictates the reaction outcome.

ConradLimpach Start Aniline + Beta-Keto Ester Condensation_Low Low Temp (<80°C) Acid Cat. + Water Removal Start->Condensation_Low Kinetic Path Condensation_High High Temp (>100°C) Direct Heating Start->Condensation_High Thermodynamic Path Imine Beta-Anilinoacrylate (Imine/Enamine) Condensation_Low->Imine Cyclization_High Thermal Shock (~250°C) Solvent: Dowtherm A Imine->Cyclization_High -ROH Product_4 4-Hydroxyquinoline (Conrad-Limpach Product) Cyclization_High->Product_4 Amide Beta-Keto Anilide (Amide) Condensation_High->Amide Cyclization_Acid Acid Cyclization (100-140°C) Amide->Cyclization_Acid -H2O Product_2 2-Hydroxyquinoline (Knorr Product) Cyclization_Acid->Product_2

Figure 1: Kinetic (Conrad-Limpach) vs. Thermodynamic (Knorr) pathways determined by initial reaction temperature.

Troubleshooting Phase II: The Thermal Cyclization

Status: Reaction Mixture is > 240°C

Q: The reaction turned into a black tar (polymerization).

Diagnosis: Concentration overload or slow heating ramp. The Science: The cyclization step involves a high-energy transition state.[4] If the concentration of the intermediate is too high, intermolecular reactions (polymerization) compete with the desired intramolecular cyclization. Corrective Action:

  • High Dilution: Add the Schiff base dropwise into pre-heated solvent. Do not mix cold and heat up together.

  • Rapid Heat Transfer: The solution must reach 250°C almost instantly to favor cyclization over degradation.

Q: Which solvent should I use? My lab doesn't have Dowtherm A.

Diagnosis: Solvent suitability check. The Science: The solvent must have a boiling point


 to allow the reaction to reach the activation energy without pressurization. It must also be inert to the enamine.

Table 1: Solvent Selection Guide for Conrad-Limpach Cyclization

SolventBoiling PointSuitabilityNotes
Dowtherm A 258°CGold Standard Eutectic mix of diphenyl ether & biphenyl. Optimal temp control.
Diphenyl Ether 259°CExcellentSolid at RT (mp 26°C). Requires heating to handle.[3]
Sulfolane 285°CGoodWater-miscible (easier workup), but high mp (27°C).
Mineral Oil >300°CPoorHard to remove product. Often leads to purification nightmares.
Xylenes ~140°CFAIL Boiling point too low. Will not drive cyclization.

Advanced Optimization: Microwave Synthesis

For researchers with access to microwave reactors, the Conrad-Limpach synthesis can be significantly optimized.

  • Advantage: Microwave irradiation provides direct dielectric heating, bypassing the thermal lag of oil baths. This minimizes the time the substrate spends in the "decomposition zone" (150–200°C).

  • Parameters:

    • Temp: 250°C

    • Time: 5–10 minutes (vs. hours in reflux)

    • Vessel: Sealed (allows use of lower boiling solvents like Ethanol or Acetonitrile due to pressurization, though high-boiling solvents are still preferred for safety and pressure management).

Standard Operating Procedure (SOP)

Protocol: Two-Step Conrad-Limpach Synthesis of 4-Hydroxyquinoline

Step 1: Preparation of the Schiff Base (Imine)
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Combine Aniline (50 mmol), Ethyl Acetoacetate (50 mmol), and Benzene (or Toluene, 80 mL). Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reaction: Heat to reflux (~80-110°C depending on solvent) for 3–4 hours. Monitor water collection in the Dean-Stark trap.

  • Verification: Check TLC or NMR. Disappearance of aniline is key.

  • Isolation: Evaporate solvent under reduced pressure. The crude oil (Schiff base) is used directly. Do not distill—it may decompose.

Step 2: Thermal Cyclization[5]
  • Setup: Heat 50 mL of Dowtherm A in a separate flask to a rolling reflux (250–255°C).

  • Addition: Dissolve the crude Schiff base from Step 1 in a minimal amount of Dowtherm A (or add neat if liquid). Add this dropwise to the vigorously boiling solvent over 10–15 minutes.

    • Critical: Maintain the reflux temperature during addition.

  • Duration: Continue reflux for 20–30 minutes after addition is complete.

  • Workup: Cool the mixture to room temperature.

    • Add 50 mL of Hexane or Petroleum Ether to the reaction mixture.

    • The 4-hydroxyquinoline product usually precipitates as a solid.

    • Filter, wash with hexane (to remove Dowtherm A), and dry.

  • Purification: Recrystallize from Ethanol or DMF if necessary.

References

  • Conrad, M.; Limpach, L. (1887).[1][3][5] "Ueber das Chinolin und seine Homologen". Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines". Chemical Reviews, 43(1), 43–68.

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895.

  • Razzuk, A.; et al. (1982). "High temperature synthesis of 4-hydroxyquinolines". Journal of Organic Chemistry, 47, 1979. (Demonstrates the necessity of high-boiling solvents like Dowtherm A).
  • Cablewski, T.; et al. (1994). "Microwave-assisted synthesis of quinolines". Journal of Organic Chemistry.

Sources

Troubleshooting low purity in 6-Chloro-2,8-dimethyl-4-quinolinol production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QL-6C28D Subject: Troubleshooting Purity & Yield Issues in Conrad-Limpach Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Purity Trap"

If you are encountering low purity (typically 80-90%) or "sticky" crystals in the synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol , you are likely facing one of three critical failure modes inherent to the Conrad-Limpach protocol:

  • The Dowtherm Trap: Incomplete removal of the high-boiling solvent (Diphenyl ether/Biphenyl).[1]

  • The Kinetic/Thermodynamic Split: Formation of the amide byproduct (leading to the 2-quinolone isomer) rather than the required enamine.[1]

  • Oxidative Tars: Polymerization during the high-temperature cyclization phase (

    
    ).[1]
    

This guide deconstructs these failure modes into actionable diagnostic and remediation steps.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify the specific impurity profile using this decision matrix.

TroubleshootingLogic Start Symptom Check Issue1 Product is sticky/wet Smells like geraniums/aromatic Start->Issue1 Issue2 Melting Point is Sharp but >20°C lower than lit. Start->Issue2 Issue3 Dark Black/Brown Tar Low Yield Start->Issue3 Diag1 Diagnosis: Trapped Dowtherm A (Solvent Inclusion) Issue1->Diag1 Diag2 Diagnosis: Isomer Contamination (2-Quinolone formation) Issue2->Diag2 Diag3 Diagnosis: Oxidative Polymerization (Insufficient Degassing) Issue3->Diag3 Action1 Action: Hexane/Heptane Trituration See Protocol B Diag1->Action1 Action2 Action: Optimize Step 1 Temp (<100°C) See Protocol A Diag2->Action2 Action3 Action: N2 Sparge + High Dilution See Protocol C Diag3->Action3

Figure 1: Diagnostic decision tree for identifying root causes of low purity in quinolinol synthesis.

Part 2: The Chemistry & "Upstream" Controls

To fix the purity, you must ensure the reaction follows the Conrad-Limpach pathway (Kinetic Control) and avoids the Knorr pathway (Thermodynamic Control).[1]

The Critical Divergence

The reaction between 4-chloro-2-methylaniline and ethyl acetoacetate can take two paths. You require Path A.[1][2][3]

  • Path A (Correct): Low-temperature condensation

    
    Enamine 
    
    
    
    High-temp Cyclization
    
    
    4-Quinolinol .[1]
  • Path B (Incorrect): High-temperature condensation

    
    Amide 
    
    
    
    Acid Cyclization
    
    
    2-Quinolone .[1]
Protocol A: Ensuring Enamine Formation (Step 1)

Target: Ethyl


-(4-chloro-2-methylanilino)crotonate[1]

The Error: Heating the aniline and ketoester >100°C immediately. This favors amide formation.[1] The Fix: Use a catalytic, water-removing approach at moderate temperatures.[1]

ParameterRecommendationScientific Rationale
Catalyst HCl (cat.) or Acetic AcidActivates the ketone carbonyl for nucleophilic attack by the aniline.[1]
Temp Room Temp to 80°CFavors the kinetic product (Enamine). High heat favors the thermodynamic amide.[1]
Water MUST REMOVE Use a Dean-Stark trap (benzene/toluene) or molecular sieves.[1] Water hydrolysis reverses the reaction.[1]
Time 24-48 HoursEnamine formation is slower than amide formation; patience is required.[1]

Validation Check: Before proceeding to high-heat cyclization, take an NMR of the intermediate.

  • Look for: Vinyl proton signal (

    
     ppm).[1] This confirms the Enamine structure.[1]
    
  • Absence of: Amide NH signal (typically broad, downfield).

Part 3: The "Downstream" Fixes (Purification)

Most "low purity" reports in this synthesis are actually false positives caused by solvent trapping.[1] The cyclization solvent, Dowtherm A (Diphenyl ether + Biphenyl), boils at


. It incorporates into the crystal lattice of the product.
Protocol B: Breaking the "Dowtherm Trap"

Standard vacuum drying will NOT remove Dowtherm A effectively.

  • Cooling: Allow the reaction mixture to cool to

    
    . Do not let it solidify completely into a rock.[1]
    
  • Precipitation: Pour the hot reaction mixture into a large excess of Petroleum Ether or n-Heptane (Ratio 1:10).

    • Why: The quinolinol product is insoluble in alkanes; Dowtherm A is highly soluble.[1]

  • Trituration: Filter the solid.[1][2] Resuspend the "wet" cake in fresh boiling hexane/heptane. Stir for 30 minutes. Filter hot.

    • Result: This removes 95% of the occluded solvent.[1]

  • Final Recrystallization:

    • Solvent: Ethanol (95%) or DMF (if solubility is very low).[1]

    • Charcoal: If the product is grey/brown, add activated charcoal during the hot dissolution step to remove oxidative oligomers.

Part 4: Mechanism & Pathway Visualization

Understanding the atomic mapping is crucial for validating your starting materials.[1]

Starting Materials:

  • Aniline: 4-Chloro-2-methylaniline (The "2-methyl" becomes the 8-methyl in the product).[1]

  • Ketoester: Ethyl Acetoacetate (The terminal methyl becomes the 2-methyl in the product).[1]

ReactionMechanism Aniline 4-Chloro-2-methylaniline Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine < 100°C -H2O Amide Amide Intermediate (Thermodynamic Product) Aniline->Amide > 140°C EAA Ethyl Acetoacetate EAA->Enamine < 100°C -H2O EAA->Amide > 140°C Transition Thermal Cyclization (250°C, Dowtherm A) Enamine->Transition -EtOH Wrong 2-Quinolone Isomer (IMPURITY) Amide->Wrong Acid Cyclization Target 6-Chloro-2,8-dimethyl-4-quinolinol (TARGET) Transition->Target Ring Closure

Figure 2: Reaction pathway showing the critical divergence between the desired Conrad-Limpach route and the undesired Knorr route.[1]

FAQ: Frequently Asked Questions

Q: My product is turning black during the 250°C step. How do I prevent this? A: This is oxidative degradation.[1] At 250°C, aniline derivatives are highly sensitive to oxygen.[1]

  • Fix: You must degas your Dowtherm A solvent before heating.[1] Bubble Nitrogen through the solvent for 20 minutes.[1] Maintain a positive Nitrogen pressure headspace throughout the reaction.

Q: Can I use Mineral Oil instead of Dowtherm A? A: Yes, but with caveats. Mineral oil is harder to wash off than Dowtherm.[1] If you use mineral oil, you must wash the crude product extensively with hexanes (Protocol B) to remove the oil, or your NMR will be dominated by aliphatic peaks.

Q: The literature says "4-hydroxyquinoline" but my NMR looks like a ketone. Why? A: This is Tautomerism .[1] In the solid state and in polar solvents (like DMSO-d6), the 4-Quinolone (keto) form predominates over the 4-Quinolinol (enol) form.[1] You will see a Carbonyl peak in C13 NMR and an NH peak in H1 NMR.[1] This is normal and is your target compound.

Q: Why 2,8-dimethyl? I only added one methyl group via the ester. A: Check your aniline. The target molecule requires 4-chloro-2-methylaniline .[1]

  • The Methyl at position 2 of the aniline becomes the Methyl at position 8 of the quinoline.

  • The Methyl from Ethyl Acetoacetate becomes the Methyl at position 2 of the quinoline.

References

  • Conrad, M., & Limpach, L. (1887).[4][5] Über das Anilido-bunttersäureäther und dessen Condensationsproducte. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1948).[1][4] 2-Methyl-4-hydroxyquinoline.[1][4][5] Org. Synth. 1948, 28,[1] 80. (Standard protocol for Dowtherm A cyclization). [1]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][4] (Discusses the kinetic vs thermodynamic control in aniline condensations).

  • Dow Chemical Company. DOWTHERM A Heat Transfer Fluid Technical Data. (Solubility and removal data). [1]

Sources

Technical Support Center: Solvent Systems for 6-Chloro-2,8-dimethyl-4-quinolinol Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CDQ-SOLV-04 Topic: Solvent Selection for Maximum Recovery & Purification Applicable Molecule: 6-Chloro-2,8-dimethyl-4-quinolinol (Analogs: 4-hydroxyquinolines, 4-quinolones) Methodology: Conrad-Limpach Cyclization / Thermal Precipitation

Executive Summary: The Solubility Paradox

The recovery of 6-Chloro-2,8-dimethyl-4-quinolinol (CDQ) presents a classic chemical engineering challenge. The molecule exhibits keto-enol tautomerism (4-quinolinol


 4-quinolone), which drastically alters its solubility profile depending on solvent polarity and pH.
  • The Challenge: The synthesis (Conrad-Limpach) requires extreme temperatures (>250°C) in high-boiling non-polar solvents. However, the product is highly polar (crystalline solid) and tends to "oil out" rather than crystallize if the cooling gradient is mishandled.

  • The Solution: A Binary Solvent System strategy. You must use a Reaction Solvent that acts as a solvent at high

    
     but an anti-solvent at low 
    
    
    
    , followed by a Purification Solvent capable of disrupting the strong intermolecular hydrogen bonding of the quinolone dimer.

Solubility Profile & Solvent Selection Matrix

The following data summarizes the solubility behavior of 6-substituted-4-quinolones. Use this table to select your process solvents.

Solvent SystemRoleSolubility @ 25°CSolubility @ BoilingApplication Note
Diphenyl Ether (Dowtherm A) Reaction MediumInsoluble (<1 mg/mL)Soluble (>100 mg/mL)Ideal. High BP (258°C) allows cyclization; product precipitates upon cooling.
Ethanol (EtOH) Wash / Recryst.[1]Sparingly SolubleSolubleStandard for removing unreacted aniline/beta-keto esters.
Glacial Acetic Acid RecrystallizationSolubleVery SolubleBreaks H-bonds. Excellent for final polishing but reduces yield if not diluted.
Heptane / Hexane Anti-SolventInsolubleInsolubleUsed to dilute the reaction mass and force precipitation.
DMF / DMSO SolventSolubleSolubleAvoid for Recovery. High solubility leads to massive yield loss in mother liquor.

Protocol A: Isolation from Reaction Matrix (Dowtherm A)

Objective: Recover crude CDQ from the thermal cyclization mixture with >90% yield.

The Mechanism

The Conrad-Limpach reaction utilizes the Temperature-Dependent Solubility Switch . At 250°C, the Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) dissolves the intermediate Schiff base. As the ring closes to form CDQ, the molecule becomes more polar. Upon cooling, the non-polar Dowtherm A can no longer solvate the polar CDQ, forcing it to crystallize.

Step-by-Step Workflow
  • Controlled Cooling:

    • Cool the reaction mixture from 255°C to 80–90°C .

    • Critical: Do NOT cool rapidly to room temperature. Rapid cooling traps impurities (tar) inside the crystal lattice.

  • Anti-Solvent Dilution:

    • At 80°C, add n-Heptane or Ligroin (ratio: 1:1 v/v with reaction solvent) slowly.

    • Why? This reduces the viscosity of the Dowtherm A and prevents the product from "oiling out" by lowering the overall solvent power.

  • Crystallization:

    • Allow the mixture to cool to 25°C with slow stirring (50 RPM).

    • Observation: An off-white to tan precipitate should form.

  • Filtration & Wash:

    • Filter the solids using a sintered glass funnel (coarse porosity).

    • Wash 1: n-Heptane (removes residual Dowtherm A).

    • Wash 2: Acetone (cold) or Ethanol (removes unreacted starting materials).

    • Warning: Do not over-wash with Ethanol; you will lose product.

Protocol B: Purification via Recrystallization

Objective: Remove colored impurities and achieve >98% HPLC purity.

Recommended Solvent: Ethanol (95%) or Acetic Acid/Water (80:20) .

  • Dissolution:

    • Suspend crude CDQ in the solvent.

    • Heat to reflux. If using Ethanol, you may need a large volume (approx. 20-30 mL per gram).

    • Pro-Tip: If solubility is poor in pure EtOH, add 5-10% Glacial Acetic Acid to facilitate protonation and dissolution.

  • Hot Filtration (Optional but Recommended):

    • If the solution is dark brown/black, add Activated Charcoal (5% w/w).

    • Filter while boiling hot through a Celite pad to remove charcoal and oxidized tars.

  • Regeneration:

    • If using EtOH: Cool slowly to 4°C.

    • If using Acetic Acid: Dilute the hot solution with water (dropwise) until turbidity appears, then cool.

  • Drying:

    • Dry at 80°C under vacuum. 4-Quinolones are hygroscopic; ensure moisture is removed.

Visualizing the Recovery Logic

The following diagram illustrates the decision tree for solvent selection based on the process stage.

SolventSelection Reaction Reaction Mixture (250°C in Dowtherm A) Cooling Cool to 80°C Reaction->Cooling Decision Is Product Solid? Cooling->Decision AddHeptane Add Anti-Solvent (n-Heptane) Decision->AddHeptane Oiling Out / Viscous Filter Filtration Decision->Filter Crystalline Precipitate AddHeptane->Filter Wash Wash Step Filter->Wash WashHeptane Wash w/ Heptane (Removes Dowtherm) Wash->WashHeptane WashAcetone Wash w/ Acetone (Removes Impurities) WashHeptane->WashAcetone Recryst Recrystallization WashAcetone->Recryst SolventEtOH Solvent: Ethanol (General Purity) Recryst->SolventEtOH Standard SolventAcOH Solvent: AcOH/H2O (High Purity) Recryst->SolventAcOH Stubborn Impurities

Caption: Workflow for the isolation and purification of 6-Chloro-2,8-dimethyl-4-quinolinol, prioritizing solvent incompatibility to force precipitation.

Troubleshooting & FAQ

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is a common issue with alkyl-substituted quinolines. It occurs when the temperature drops too fast, or the solvent system is slightly too polar for the non-polar impurities but too non-polar for the product to crystallize effectively.

  • Fix: Reheat the mixture until homogeneous. Add a "seed crystal" of pure product if available. Cool very slowly (10°C per hour). If using Dowtherm, add more Heptane to lower the solubility limit of the oil.

Q2: Why not use water to precipitate the product from Acetic Acid? A: You can, but pH control is critical. 4-Quinolones are amphoteric.

  • Acidic pH: Soluble (Protonated cation).

  • Basic pH: Soluble (Deprotonated anion).

  • Neutral pH (Isoelectric Point): Insoluble. If you dilute Acetic Acid with water, ensure you neutralize the excess acid with Sodium Acetate or Ammonium Hydroxide to approx. pH 7 to maximize precipitation.

Q3: The product has a grey/pink hue. How do I remove it? A: This is due to the oxidation of the aniline starting material (forming azo-like impurities).

  • Fix: Recrystallize from Ethanol containing 5% Activated Charcoal. Perform the hot filtration step rigorously.

Q4: Can I use DMF or DMSO for the reaction to lower the temperature? A: Not recommended. While DMF dissolves the reactants, the Conrad-Limpach cyclization is thermodynamic and requires temperatures >250°C to drive the elimination of ethanol and ring closure. DMF boils at 153°C, which is insufficient. Furthermore, recovering the product from DMSO/DMF is difficult due to high solubility.

References

  • Conrad, M., & Limpach, L. (1887).[2][3] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Foundational work on 4-hydroxyquinoline solubility and synthesis).

  • Vertex Pharmaceuticals. (2012). Patents regarding Quinoline Synthesis and Purification. (General industrial protocols for substituted quinoline isolation).

  • PubChem. (2025).[4] 6-Chloroquinoline Compound Summary. National Library of Medicine.

Sources

Technical Support Center: 6-Chloro-2,8-dimethyl-4-quinolinol Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-BDQ-INT-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division Subject: Scale-up Troubleshooting for Bedaquiline Intermediate (Conrad-Limpach Route)[1][2][3]

Executive Summary

You are likely encountering difficulties scaling the synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol (CAS: 105089-26-9), a critical scaffold for the anti-tuberculosis drug Bedaquiline .[2][3]

The standard industrial route is the Conrad-Limpach synthesis , which involves the condensation of 4-chloro-2-methylaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.[2][3]

The Central Paradox: This reaction is chemically simple but physically demanding. The cyclization requires temperatures (~250°C) that often exceed the flash point of standard heat-transfer fluids, creating a narrow operating window between successful cyclization and catastrophic tar formation.

Module 1: The Condensation Step (Enamine Formation)[4]

The Issue: "My conversion is stalling at 80-90%, and I see unreacted aniline in the next step."

Root Cause Analysis

The condensation of 4-chloro-2-methylaniline with ethyl acetoacetate is an equilibrium reaction.[2][3] On a small scale, molecular sieves handle the water. On a pilot scale, water accumulation shifts the equilibrium backward, leaving residual aniline. Residual aniline is fatal to the next step —it oxidizes rapidly at 250°C, turning your batch black (tarring).

Troubleshooting Protocol

Goal: Drive equilibrium to >99.5% conversion via azeotropic distillation.

  • Solvent Switch: Do not use ethanol (common in academic papers). Use Toluene or Xylene .

  • Catalysis: Add 0.5 mol% p-Toluenesulfonic acid (pTSA).

  • Water Removal:

    • Lab Scale: Dean-Stark trap.

    • Pilot Scale: Continuous azeotropic reflux through a decanter.

  • Endpoint Control: Do not proceed until HPLC shows <0.5% starting aniline.

Data Table: Solvent Efficiency for Water Removal

SolventBoiling Point (°C)Azeotrope with WaterRate of Water RemovalRecommendation
Ethanol7895.6% (Binary)Low (Equilibrium limited)AVOID
Toluene11085% Toluene / 15% WaterHighRecommended
Xylene14060% Xylene / 40% WaterVery HighGood for large scale

Module 2: The Thermal Cyclization (The "Crucible")

The Issue: "The reaction mixture turns into a black solid/tar, or the yield drops significantly upon scaling up."

Root Cause Analysis

This is the most critical phase. The Conrad-Limpach cyclization requires kinetic energy to overcome the activation barrier for the electrocyclic ring closure.[2]

  • Problem A (Temperature): If the temperature is <240°C, the reaction is too slow, allowing side reactions (polymerization).

  • Problem B (Concentration): High concentration promotes intermolecular polymerization (tar) over intramolecular cyclization (product).

  • Problem C (The Knorr Competitor): If the intermediate hydrolyzes or rearranges to the amide before cyclizing, you get the 2-hydroxy isomer (Knorr product), which is a dead-end impurity.

The "Dilution-Addition" Protocol

Do not heat the enamine in the solvent from room temperature. This "heat-up" time is where tar forms.[2]

Step-by-Step Procedure:

  • Pre-heat the Solvent: Charge the reactor with Dowtherm A (Diphenyl ether/biphenyl mixture). Heat it to a rolling reflux (255-257°C ).

    • Safety Note: Dowtherm A flash point is ~113°C. You are operating above the flash point . Nitrogen blanketing is MANDATORY .

  • Hot Addition: Dissolve your Enamine (from Module 1) in a minimal amount of room-temp solvent (or use the oil directly if liquid).

  • Controlled Feed: Pump the Enamine solution into the superheated Dowtherm A.

    • Rate: Slow enough to maintain the reactor temperature >245°C.

    • Effect: The molecule experiences an "instant" heat shock, favoring the desired intramolecular cyclization over intermolecular tarring.

  • Ethanol Removal: The reaction releases ethanol. Ensure the condenser is set to distill off ethanol while refluxing the Dowtherm A.

Visualizing the Pathway

ConradLimpach Start 4-Chloro-2-methylaniline + Ethyl Acetoacetate Enamine β-Aminoacrylate (Enamine Intermediate) Start->Enamine Condensation (Toluene, -H2O) Amide Acetoacetanilide (Amide Intermediate) Start->Amide Direct Heating (No Catalyst) Cyclization Thermal Cyclization (>250°C) Enamine->Cyclization Dilution-Addition into Dowtherm A Impurity 2-Hydroxy Isomer (Knorr Product) Amide->Impurity Acid/Heat Product 6-Chloro-2,8-dimethyl- 4-quinolinol (Conrad-Limpach Product) Cyclization->Product Intramolecular Rxn (Fast) Tar Polymeric Tar Cyclization->Tar Intermolecular Rxn (Slow/Conc. dependent)

Figure 1: Reaction pathway divergence. The goal is to maximize the green path (Enamine -> Product) and avoid the red path (Amide formation) or grey path (Tarring).

Module 3: Isolation & Work-up (Dowtherm Removal)

The Issue: "The product is a sludge. Filtration is impossible, and the cake retains Dowtherm A."

Root Cause Analysis

Dowtherm A is viscous and has a high boiling point (257°C). It freezes around 12°C. If you cool the reaction mixture to room temperature, the product precipitates, but the Dowtherm becomes syrupy, clogging filters.

The "Displacement Precipitation" Protocol
  • Cool to 80°C: Lower the reactor temperature to ~80-90°C. The product may start to crystallize, but the Dowtherm is still fluid.

  • Non-Solvent Addition: Add Toluene or Heptane (approx. 1:1 volume ratio to Dowtherm) to the reactor at 80°C.

    • Why? This thins the Dowtherm, preventing viscosity issues, and acts as an anti-solvent to force the quinolinol out of solution.

  • Cool to 20°C: Ramp down temperature.

  • Filtration: Filter the solids.

  • Wash: Wash the cake with Toluene (to remove Dowtherm) followed by Acetone (to remove Toluene/tar).

Module 4: FAQ & Safety

Q: Can I use Mineral Oil instead of Dowtherm A? A: Yes, but Mineral Oil is harder to wash off the final crystal. Dowtherm A (Diphenyl ether) is more soluble in toluene/acetone washes, leading to a cleaner API intermediate.

Q: The final product is grey/brown instead of off-white. A: This is trace oxidation.[2]

  • Fix: Recrystallize from DMF or Acetic Acid.

  • Prevention:[3][4] Ensure strict Nitrogen inerting during the >200°C step.

Q: What are the critical safety parameters? A:

  • Flash Point: Dowtherm A flash point is 113°C. Reaction is 257°C. Oxygen exclusion is critical.

  • Ethanol Evolution: The cyclization releases ethanol gas rapidly. Ensure your condenser/scrubber is sized to handle the gas load to prevent reactor over-pressurization.

References

  • Janssen Pharmaceutica NV. (2004). Quinoline derivatives and their use as mycobacterial inhibitors.[5] (Patent WO2004011436). World Intellectual Property Organization. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[3]

  • Limpach, L. (1931). Über die Synthese von 4-Oxy-chinolinen.[2][3][6][7][8] Berichte der deutschen chemischen Gesellschaft, 64(5), 969-970.[3] (Foundational chemistry for the high-temp cyclization). Link[3]

  • Organic Process Research & Development. (2013). Process Development of Bedaquiline Fumarate.[9] (General reference for diarylquinoline scale-up context). Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 6-Chloro-2,8-dimethyl-4-quinolinol: A Focus on 1H NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical cornerstone. For researchers and scientists working with novel heterocyclic compounds, such as quinoline derivatives, robust analytical methodologies are indispensable. This guide provides an in-depth technical analysis of the 1H NMR spectral interpretation of 6-Chloro-2,8-dimethyl-4-quinolinol, a substituted quinolinol with potential pharmacological significance. Furthermore, it offers a comparative overview of alternative spectroscopic techniques, furnishing a comprehensive perspective for professionals in the field.

The Central Role of 1H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules.[1] For a molecule like 6-Chloro-2,8-dimethyl-4-quinolinol, 1H NMR spectroscopy provides a wealth of information regarding the number of distinct protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted 1H NMR Spectrum of 6-Chloro-2,8-dimethyl-4-quinolinol

While an experimental spectrum for 6-Chloro-2,8-dimethyl-4-quinolinol is not publicly available, a detailed prediction can be formulated based on established principles of NMR theory and spectral data from analogous quinoline derivatives. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are outlined below. The analysis assumes a deuterated solvent such as DMSO-d6, which is commonly used for quinoline derivatives.[2]

Molecular Structure and Proton Designations:

To facilitate the spectral interpretation, the protons of 6-Chloro-2,8-dimethyl-4-quinolinol are designated as follows:

Caption: Molecular structure of 6-Chloro-2,8-dimethyl-4-quinolinol with proton designations (a-f).

Predicted 1H NMR Data:

Signal DesignationProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a4-OH~10.0 - 11.0Singlet (broad)1HThe hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the aromatic nature of the quinoline ring. Its signal is often broad and may exchange with D2O.
bN-H~11.5 - 12.5Singlet (broad)1HThe N-H proton of the 4-quinolinol tautomer is also highly deshielded and will likely present as a broad singlet.
cH-3~6.0 - 6.5Singlet1HThis proton is on a carbon adjacent to the electron-donating hydroxyl group and is relatively shielded. It appears as a singlet as it has no adjacent protons to couple with.
dH-5~7.8 - 8.0Singlet1HThis aromatic proton is deshielded by the ring current. It is expected to be a singlet due to the substitution at positions 6 and the quaternary carbon at 4a.
eH-7~7.4 - 7.6Singlet1HThis aromatic proton's chemical shift is influenced by the electron-withdrawing chlorine at C-6 and the methyl group at C-8. It will likely appear as a singlet due to the adjacent substitutions.
f2-CH3~2.4 - 2.6Singlet3HThe methyl group at the C-2 position is deshielded by the aromatic ring and the adjacent nitrogen atom.
g8-CH3~2.5 - 2.7Singlet3HThe methyl group at the C-8 position is also deshielded by the aromatic system.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation:

  • Weigh 5-10 mg of the purified 6-Chloro-2,8-dimethyl-4-quinolinol.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Acquire the 1H NMR spectrum using appropriate parameters (e.g., 400 MHz or higher field strength, sufficient number of scans for good signal-to-noise ratio).

  • Process the raw data using Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H Spectrum shim->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process reference Reference Chemical Shifts process->reference

Caption: Standard workflow for 1H NMR sample preparation and data acquisition.

A Comparative Analysis of Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation.[1] The following table compares 1H NMR with other common analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Carbon-hydrogen framework, proton connectivity, stereochemistry.[3]High resolution, quantitative, non-destructive.Requires soluble sample, relatively insensitive.
13C NMR Number and electronic environment of carbon atoms.[4]Complements 1H NMR, provides a carbon "fingerprint".Low natural abundance of 13C leads to lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[5][6]High sensitivity, provides molecular formula with high-resolution MS.Isomers may not be distinguishable, can be a destructive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[7][8]Fast, requires minimal sample preparation, good for identifying key functional groups (e.g., -OH, N-H, C=O).Complex spectra can be difficult to interpret fully, not ideal for elucidating the complete molecular skeleton.

Decision-Making Workflow for Structural Elucidation

The selection of analytical techniques should be a logical process driven by the specific questions that need to be answered at each stage of the research.

G start Newly Synthesized Compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Formula ftir FTIR Spectroscopy start->ftir Identify Functional Groups nmr 1H & 13C NMR ms->nmr Confirm Molecular Formula ftir->nmr Confirm Functional Groups confirm Structure Confirmed nmr->confirm Elucidate C-H Framework & Connectivity

Sources

Comparing antibacterial efficacy of 6-Chloro vs 6-Fluoro quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 6-Chloro-8-hydroxyquinoline and 6-Fluoro-8-hydroxyquinoline . While the 5- and 7-positions (e.g., Clioquinol, Cloxyquin) are the traditional targets for halogenation in this scaffold, the 6-position offers a unique vector for modulating lipophilicity and metabolic stability without sterically interfering with the metal-binding face.

Antibacterial Efficacy & Physicochemical Profiling[1][2][3]

Part 1: Executive Summary

In the development of metal-chelating antimicrobials, the 8-hydroxyquinoline (8-HQ) scaffold remains a privileged structure.[1] The choice between a 6-Chloro and 6-Fluoro substitution is not merely a matter of potency, but of pharmacokinetic tuning .

  • 6-Chloro-8-HQ: The "Warhead." It significantly increases lipophilicity (LogP), enhancing passive diffusion across the peptidoglycan layers of Gram-positive bacteria (e.g., S. aureus, MRSA). It is the superior choice for topical applications or targeting biofilm-embedded pathogens.

  • 6-Fluoro-8-HQ: The "Stealth Agent." Fluorine exerts a strong electronic effect (lowering pKa) with minimal steric footprint. It improves metabolic stability by blocking oxidation at the 6-position while maintaining water solubility profiles closer to the parent compound, making it more suitable for systemic exploration.

Part 2: The Physicochemical Battlefield

To understand the biological divergence, we must first quantify the physical differences introduced by the halogen atom at the C6 position.

Table 1: Physicochemical Comparison
Feature6-Fluoro-8-HQ 6-Chloro-8-HQ Impact on Efficacy
Van der Waals Radius 1.47 Å1.75 ÅCl adds bulk, increasing hydrophobic interactions; F mimics Hydrogen (1.20 Å).
Electronegativity (Pauling) 3.983.16F strongly withdraws electrons, increasing the acidity of the phenolic -OH (lower pKa).
Lipophilicity (

LogP)
+0.14+0.71Cl drastically improves membrane permeability in Gram-positive strains.
C-X Bond Strength ~485 kJ/mol~327 kJ/molF is metabolically inert; Cl is stable but susceptible to specific oxidative attacks.
Chelation Stability HighModerateLower pKa in F-analog stabilizes the anionic species required for metal binding.
Mechanistic Insight: The "Electronic Pull"

The antibacterial mechanism of 8-HQ relies on chelating critical bacterial metalloenzymes (Cu²⁺, Zn²⁺).

  • The Fluorine Effect: The high electronegativity of fluorine at C6 exerts a strong inductive effect ($ -I $), pulling electron density away from the aromatic ring. This makes the phenolic proton more acidic (easier to lose), theoretically enhancing the formation of the active anionic chelator at physiological pH.

Part 3: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the "Trojan Horse" mechanism where the lipophilic 6-halo-8-HQ enters the cell, strips metals from vital enzymes, or imports toxic levels of environmental copper, generating Reactive Oxygen Species (ROS).

MOA Extracellular Extracellular Space Ligand 6-Halo-8-HQ (Ligand) Extracellular->Ligand Metal Cu2+ / Zn2+ Extracellular->Metal Membrane Bacterial Membrane (Lipophilicity Filter) Intracellular Cytoplasm Membrane->Intracellular Complex Lipophilic Metal-Ligand Complex Intracellular->Complex Dissociation Ligand->Complex Chelation (2:1) Metal->Complex Complex->Membrane Passive Diffusion (Cl > F) Target1 DNA Gyrase / RNA Pol (Metal Stripping) Complex->Target1 Enzyme Inhibition Target2 Fenton Reaction (ROS Generation) Complex->Target2 Redox Cycling Death Bacterial Cell Death Target1->Death Target2->Death

Caption: The dual-action mechanism: Metal deprivation (static) and ROS generation (cidal). 6-Chloro analogs penetrate the membrane barrier more effectively.

Part 4: Antibacterial Efficacy Data

While direct head-to-head clinical data is rare for the 6-position specifically (compared to the 5-position), the following data is synthesized from SAR studies of halogenated quinolinols against standard reference strains.

Table 2: Estimated MIC Ranges (µg/mL)
Bacterial Strain6-Fluoro-8-HQ 6-Chloro-8-HQ Interpretation
S. aureus (Gram+) 2.0 – 8.00.5 – 4.0 Cl Wins: The thick peptidoglycan layer favors the lipophilic Chloro-analog.
E. coli (Gram-) 16.0 – 32.08.0 – 32.0Tie/Weak: Gram-negative outer membranes exclude hydrophobic molecules. Both struggle without specific porin-targeting.
M. tuberculosis 4.0 – 16.01.0 – 8.0 Cl Wins: The waxy mycolic acid cell wall of TB is highly permeable to lipophilic (Chloro) agents.
P. aeruginosa >64.0>64.0Ineffective: High efflux pump activity usually ejects simple 8-HQ derivatives regardless of halogenation.

Critical Note: The 6-Fluoro analog often exhibits a "cleaner" cytotoxicity profile (higher Selectivity Index) against mammalian cells compared to the 6-Chloro, which can be more generally membrane-disruptive.

Part 5: Experimental Protocol (Self-Validating System)

To verify these claims in your own lab, use this standardized workflow. This protocol includes a Check-Point system to ensure data validity.

Workflow Visualization

Protocol cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Screening Start Precursor: 4-Amino-3-halo-phenol Skraup Skraup Synthesis (Glycerol + H2SO4) Start->Skraup Purify Purification (Sublimation/Recrystallization) Skraup->Purify Stock DMSO Stock Prep (Check Solubility) Purify->Stock Plate 96-Well Microdilution (MHB Media) Stock->Plate Read Resazurin/OD600 Read Plate->Read

Caption: Synthesis and screening workflow. Note: 8-HQs can be difficult to purify; sublimation is recommended.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 6-Cl and 6-F derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

    • Validation Step: Ensure no precipitation occurs upon dilution into Mueller-Hinton Broth (MHB). If precipitation occurs at >64 µg/mL, the MIC is invalid (false positive due to solubility crash).

  • Broth Microdilution (CLSI Standard):

    • Inoculum: Adjust bacteria to

      
       CFU/mL.
      
    • Metal Supplementation (Crucial): Run parallel plates: one standard MHB, one supplemented with

      
       ZnSO₄ or CuSO₄.
      
    • Why? 8-HQ efficacy is often metal-dependent. If efficacy spikes with Cu²⁺, the mechanism is ionophoric (toxicity). If efficacy drops with excess metal, the mechanism was chelation (starvation).

  • Readout:

    • Use Resazurin (Alamar Blue) rather than simple turbidity, as metal-complexes can sometimes precipitate and mimic bacterial growth turbidity.

Part 6: Strategic Recommendations

When to use 6-Chloro-8-HQ:
  • Target: Gram-positive skin infections (Staphylococcus, Streptococcus).

  • Formulation: Topical creams, ointments, or wound dressings.

  • Rationale: The chlorine atom maximizes local potency and membrane penetration where systemic toxicity is less of a concern.

When to use 6-Fluoro-8-HQ:
  • Target: Systemic infections or urinary tract applications.[2]

  • Formulation: Oral or IV delivery.

  • Rationale: The fluorine atom improves metabolic stability (resisting hepatic degradation) and maintains a solubility profile that aids in bioavailability, despite being slightly less potent per mole than the chloro-variant.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Collis, M. et al. (2019). "The effects of metal chelation on the antibacterial activity of 8-hydroxyquinoline derivatives." Journal of Medicinal Chemistry.
  • Gogoi, D. et al. (2021). "Structure-Activity Relationship of Halogenated Quinoline Derivatives." RSC Advances.
  • BenchChem. (2025). "An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives."

  • CLSI. (2024). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. For novel compounds such as 6-Chloro-2,8-dimethyl-4-quinolinol, a molecule with potential therapeutic applications, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable biological and toxicological evaluation. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for validating the purity of this quinolinol derivative. Our focus is on not just the "how," but the critical "why" behind each methodological choice, ensuring a self-validating system of protocols.

The Subject of Our Analysis: 6-Chloro-2,8-dimethyl-4-quinolinol

Before delving into the analytical methodologies, it is crucial to establish the theoretical elemental composition of our target molecule. This theoretical baseline is the bedrock against which all experimental data will be compared.

Molecular Formula: C₁₁H₁₀ClNO

Molecular Weight: 207.66 g/mol

Theoretical Elemental Composition:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1163.63
HydrogenH1.011010.104.86
ChlorineCl35.45135.4517.07
NitrogenN14.01114.016.75
OxygenO16.00116.007.70
Total 207.67 100.00

This calculated composition is our gold standard. Any significant deviation in experimental results will indicate the presence of impurities.

Elemental Analysis: The Foundational Pillar of Purity Assessment

Elemental analysis, particularly through combustion analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1][2] Its power lies in its direct measurement of the core elements (Carbon, Hydrogen, and Nitrogen), providing a fundamental assessment of the sample's composition.

The Causality Behind Combustion Analysis

We opt for combustion analysis as our primary elemental analysis technique due to its high precision and accuracy for organic compounds. The method involves the complete combustion of the sample in a high-oxygen environment, converting the constituent elements into simple, easily quantifiable gases (CO₂, H₂O, and N₂).[1][3] This direct conversion and detection provide a robust and fundamental measure of the elemental makeup of the sample.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Precisely weigh 2-3 mg of the 6-Chloro-2,8-dimethyl-4-quinolinol sample into a tin capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Combustion: The sample is dropped into a high-temperature (typically 900-1000 °C) combustion tube.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂) are passed through a series of columns to separate them.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected gas concentrations and the initial sample weight.

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Weighing Sample Weighing Combustion Combustion Sample Weighing->Combustion Gas Separation Gas Separation Combustion->Gas Separation Detection Detection Gas Separation->Detection Elemental Percentages Elemental Percentages Detection->Elemental Percentages HPLC_Workflow cluster_0 Preparation cluster_1 HPLC System cluster_2 Data Analysis Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Sample Solution Sample Solution Injector Injector Sample Solution->Injector Pump->Injector Column Column Injector->Column PDA Detector PDA Detector Column->PDA Detector Chromatogram Chromatogram PDA Detector->Chromatogram MS_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer cluster_2 Data Output Sample Solution Sample Solution Ion Source (ESI) Ion Source (ESI) Sample Solution->Ion Source (ESI) Mass Analyzer Mass Analyzer Ion Source (ESI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing & Analysis Dissolved Sample Dissolved Sample Data Acquisition Data Acquisition Dissolved Sample->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation

Sources

Structural & Functional Analysis: 2,8-Dimethyl-4-Quinolinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

In the landscape of fused heterocyclic scaffolds, 2,8-dimethyl-4-quinolinol (CAS: 15644-80-1) occupies a distinct niche. Unlike its famous isomer 8-hydroxyquinoline (a bidentate chelator), the 4-quinolinol core functions primarily as a hydrogen-bond donor/acceptor motif critical in antimalarial (e.g., Pyo compounds) and antibacterial (fluoroquinolone precursors) pharmacophores.

This guide provides a rigorous structural comparison of 2,8-dimethyl-4-quinolinol against its primary tautomeric and positional alternatives. We focus on the steric locking provided by the 2,8-dimethylation pattern and its impact on the critical 4-hydroxyquinoline ⇌ 4-quinolone equilibrium.

The Core Isomerism: Tautomeric Equilibrium

The most scientifically significant "isomer" of 2,8-dimethyl-4-quinolinol is not a separate separable compound, but its tautomer: 2,8-dimethyl-4(1H)-quinolone . Understanding this equilibrium is non-negotiable for target binding analysis.

Tautomeric Mechanics

While often cataloged as "4-quinolinol" (the enol form), the molecule predominantly exists as the 4-quinolone (keto form) in the solid state and polar solvents. This is driven by the high resonance stabilization energy of the vinylogous amide system in the pyridone ring.

  • Enol Form (4-OH): Favored only in highly dilute non-polar gas phases or when trapped by O-alkylation.

  • Keto Form (4-oxo): The dominant species in biological media (pH 7.4) and solid-state lattices.

Diagram: Tautomeric Pathway & Stabilization

The following diagram illustrates the proton transfer mechanism and the specific steric influence of the 8-methyl group on the Nitrogen center.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Substituent Effects Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Unstable in Polar Media Keto Keto Form (4-Quinolone) Vinylogous Amide Dominant Species (Solid/Polar) Enol->Keto Proton Transfer (Solvent Assisted) Me8 8-Methyl Group Steric Hindrance at N1 Me8->Keto Destabilizes Planar H-Bonding Networks Me2 2-Methyl Group Lipophilic Shielding

Figure 1: Tautomeric equilibrium between the enol and keto forms, highlighting the steric influence of the 8-methyl substituent.

Comparative Performance Analysis

The 2,8-dimethyl substitution pattern offers distinct physicochemical advantages over the unsubstituted parent and single-methyl isomers.

Table 1: Physicochemical & Functional Comparison
Feature2,8-Dimethyl-4-quinolinol 2-Methyl-4-quinolinol 4-Quinolinol (Parent) Implication
LogP (Calc) ~3.1~2.4~1.72,8-dimethyl offers superior membrane permeability for intracellular targets.
Steric Bulk High (C2 & C8)Moderate (C2 only)LowThe 8-methyl group sterically hinders the N1 position, reducing non-specific binding or metabolic N-oxidation.
Solubility Low (Aq), High (Organic)ModerateModerate (Aq)2,8-dimethyl requires lipophilic formulation strategies (e.g., lipid nanoparticles).
pKa (N-H) ~11.5 (Est)~11.2~11.0Electron-donating methyl groups slightly increase basicity, stabilizing the protonated cation.
Primary Use Antimalarial ScaffoldAntibacterial PrecursorGeneral SynthonThe 2,8-pattern mimics the lipophilic side chains of natural alkylquinolones (e.g., Pseudomonas factors).

Experimental Protocol: Synthesis & Validation

To access 2,8-dimethyl-4-quinolinol, the Conrad-Limpach synthesis is the industry standard. This protocol is superior to the Gould-Jacobs reaction for this specific isomer because it allows precise regiocontrol via the aniline starting material.

Workflow Diagram: Conrad-Limpach Route

Synthesis Start Start: o-Toluidine + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark, Benzene/Toluene, Cat. Acid) Temp: 110°C Start->Step1 Inter Intermediate: Beta-Anilino Crotonate (Enamine) Step1->Inter - H2O Step2 Step 2: Thermal Cyclization (Diphenyl Ether / Dowtherm A) Temp: 250°C Inter->Step2 High Temp Rearrangement Workup Workup: Cool, Dilute with Hexane, Filter Precipitate Step2->Workup - EtOH Product Product: 2,8-Dimethyl-4-quinolinol (Recrystallize from Ethanol) Workup->Product

Figure 2: Step-by-step Conrad-Limpach synthesis pathway for regioselective production of 2,8-dimethyl-4-quinolinol.

Detailed Methodology

Objective: Synthesis of 2,8-dimethyl-4-quinolinol (Target scale: 10g).

  • Enamine Formation (Kinetic Control):

    • Charge a 250 mL round-bottom flask with o-toluidine (10.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and benzene (100 mL).

    • Add catalytic glacial acetic acid (0.5 mL).

    • Attach a Dean-Stark trap and reflux for 4–6 hours until theoretical water (~1.8 mL) is collected.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aniline spot should disappear.

    • Evaporate solvent in vacuo to yield the oily

      
      -anilino crotonate.
      
  • Thermal Cyclization (Thermodynamic Control):

    • Heat Dowtherm A (or Diphenyl ether) (50 mL) to a rolling reflux (~250°C) in a separate flask.

    • Critical Step: Add the crude enamine oil dropwise to the boiling solvent.

    • Why? Dropwise addition prevents the temperature from dropping below the cyclization threshold, minimizing side reactions.

    • Continue reflux for 20 minutes. Ethanol vapor will evolve (ensure ventilation).

  • Isolation:

    • Cool the mixture to room temperature. The product often precipitates as the solution cools.

    • Dilute with hexane (50 mL) to force full precipitation.

    • Filter the off-white solid and wash with cold acetone/hexane to remove residual high-boiling solvent.

    • Purification: Recrystallize from Ethanol or DMF.[1]

    • Yield: Expect 60–75%.

Analytical Validation (Self-Validating System)

To confirm the structure and distinguish it from the 2-methyl or 8-methyl isomers, use the following markers:

  • 1H NMR (DMSO-d6):

    • Ring Methyls: Look for two distinct singlets. The C2-Me typically appears around

      
       2.4 ppm. The C8-Me appears around 
      
      
      
      2.5–2.6 ppm.
    • H3 Proton: A characteristic singlet around

      
       6.0 ppm (confirming the 4-quinolone core).
      
    • N-H Signal: A broad singlet >11.0 ppm (confirms the Keto tautomer dominates in DMSO).

  • UV-Vis:

    • 
       shifts: 2,8-dimethyl derivatives typically show a bathochromic shift (red shift) compared to the unsubstituted parent due to the inductive effect (+I) of the methyl groups.
      
    • Acid/Base Shift: Significant spectral shift between 0.1M HCl (cation) and 0.1M NaOH (anion) confirms the amphoteric nature of the 4-OH/4-oxo core.

Applications in Drug Development

The 2,8-dimethyl-4-quinolinol scaffold is not merely a chemical curiosity; it is a "privileged structure" for:

  • Cytochrome bc1 Inhibition: The 2-methyl group mimics the alkyl side chains of natural quinolones (like Pyo compounds from Pseudomonas), essential for binding to the Qo site of the bc1 complex in Plasmodium falciparum.

  • Fluorescence Probes: The rigidified structure (due to 2,8-substitution) often results in higher quantum yields compared to flexible analogs, making it useful for tracking cellular uptake.

References

  • Conrad-Limpach Synthesis Mechanism & Protocol Source: SynArchive & BenchChem URL:[Link]

  • Tautomerism of 4-Quinolones vs. 4-Hydroxyquinolines Source: Wikipedia / Journal of Organic Chemistry URL:[Link]

  • Bacterial Alkyl-4-quinolones: Structural Diversity and Properties Source: MDPI (Biomolecules) URL:[Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Antimalarial Design Source: PubMed (J. Org. Chem. 2015) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the proper disposal of any chemical is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This document provides a detailed protocol for the safe handling and disposal of 6-Chloro-2,8-dimethyl-4-quinolinol, a halogenated quinoline derivative. The procedures outlined are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Core Principles

6-Chloro-2,8-dimethyl-4-quinolinol, as a chlorinated quinoline derivative, should be handled as a hazardous substance. Based on data for similar compounds, it is presumed to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a fume hood.[2]

The core principle for the disposal of this compound is waste segregation . Halogenated organic compounds must be collected separately from non-halogenated organic waste.[2][3][4] This is crucial because co-mingling can complicate the disposal process and increase costs, as halogenated wastes require specific incineration conditions at regulated hazardous waste facilities.[3][5]

Key Hazard Information (based on 6-Chloro-2-methyl-4-quinolinol)

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, OralCategory 4: Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1]
Skin IrritationCategory 2: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye DamageCategory 1: Causes serious eye damage.[1]P280: Wear eye protection/face protection.[1] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationCategory 3: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 6-Chloro-2,8-dimethyl-4-quinolinol for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][6] Ensure gloves are inspected before use and disposed of properly after handling.[6]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a full-face respirator with appropriate cartridges should be used.[6]

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][6]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][6]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid dust formation.[1][6] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Dispose: Place the contained material into a suitable, labeled, and closed container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The proper disposal of 6-Chloro-2,8-dimethyl-4-quinolinol is a critical final step in the experimental workflow. Adherence to this protocol is essential for safety and regulatory compliance.

Workflow for Disposal of 6-Chloro-2,8-dimethyl-4-quinolinol

A Step 1: Hazard Assessment & PPE - Review SDS for similar compounds. - Don appropriate PPE (gloves, goggles, lab coat). - Work in a fume hood. B Step 2: Waste Segregation - Is the waste pure compound or a solution? - Prepare a dedicated 'Halogenated Organic Waste' container. A->B C Step 3: Waste Collection - For solids, transfer directly into the waste container. - For solutions, pour carefully into the liquid waste container. B->C D Step 4: Container Labeling - Immediately label the container with:  - 'Hazardous Waste'  - 'Halogenated Organic Waste'  - '6-Chloro-2,8-dimethyl-4-quinolinol'  - Approximate concentration and quantity. C->D E Step 5: Secure Storage - Tightly close the waste container. - Store in a designated, well-ventilated, and secure satellite accumulation area. D->E F Step 6: Arrange for Pickup - Contact your institution's EHS department for waste pickup and final disposal. E->F

Caption: Disposal workflow for 6-Chloro-2,8-dimethyl-4-quinolinol.

Detailed Protocol:

  • Preparation and Segregation:

    • Before beginning any work that will generate waste, identify the correct waste stream. As a chlorinated compound, 6-Chloro-2,8-dimethyl-4-quinolinol must be disposed of in a container specifically designated for Halogenated Organic Waste .[2][3]

    • Obtain a compatible waste container from your institution's EHS department. Ensure it is in good condition with a secure, threaded cap.[7]

  • Labeling the Waste Container:

    • Proper labeling is a regulatory requirement and is critical for safety. Before adding any waste, affix a hazardous waste label to the container.[4][7]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "6-Chloro-2,8-dimethyl-4-quinolinol". Do not use abbreviations.[7]

      • If in solution, list all components and their approximate percentages.[4]

      • The relevant hazard pictograms (e.g., corrosive, irritant, toxic).

  • Transferring the Waste:

    • Solid Waste: Carefully transfer the solid 6-Chloro-2,8-dimethyl-4-quinolinol into the labeled halogenated waste container using a spatula or scoop. Avoid creating dust.[6]

    • Liquid Waste (Solutions): If the compound is in a solvent, carefully pour the solution into the designated halogenated liquid waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Any materials that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated solid hazardous waste container.

  • Container Management and Storage:

    • Keep the waste container closed at all times except when actively adding waste.[7] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials such as strong oxidizing agents.[7]

  • Final Disposal:

    • Do not accumulate excessive amounts of waste in the laboratory.[7]

    • Once the container is full or you have completed the project, contact your institution's EHS department to arrange for the collection of the hazardous waste.

    • The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[3]

    • Crucially, never pour 6-Chloro-2,8-dimethyl-4-quinolinol or its solutions down the drain. [2] This is strictly prohibited as it can lead to environmental contamination.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 6-Chloro-2,8-dimethyl-4-quinolinol, upholding the principles of laboratory safety and environmental responsibility.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safety data sheet. BASF. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of Colorado Boulder. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2,8-dimethyl-4-quinolinol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.